KCC009
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28)/t17?,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRULUIQNANUWTK-ZVAWYAOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349369 | |
| Record name | AC1LD8ZC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744198-19-4 | |
| Record name | KCC 009 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744198194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC1LD8ZC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of KCC009 in Lung Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KCC009 is a small molecule inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes, including apoptosis, cell adhesion, and DNA damage repair.[1] Emerging research has highlighted the potential of this compound as a therapeutic agent in oncology, particularly in lung cancer. This technical guide provides an in-depth overview of the function of this compound in lung cancer cells, focusing on its mechanism of action, effects on key cellular pathways, and its role as a radiosensitizer. The information presented herein is a synthesis of preclinical data intended to inform further research and drug development efforts.
Core Mechanism of Action: Inhibition of Transglutaminase 2
This compound functions as an inhibitor of Transglutaminase 2 (TG2).[1] TG2 is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between protein-bound glutamine and lysine residues.[1] In the context of cancer, elevated TG2 expression has been associated with resistance to chemotherapy and radiotherapy.[1][2] By inhibiting TG2, this compound disrupts these pro-survival functions, rendering cancer cells more susceptible to therapeutic interventions.[1]
This compound as a Radiosensitizer in Lung Adenocarcinoma
The primary characterized function of this compound in lung cancer is its ability to act as a radiosensitizer, enhancing the efficacy of ionizing radiation (IR). This effect has been observed in human lung adenocarcinoma H1299 cells, independent of their p53 tumor suppressor protein status.[1]
Effects on Cell Viability and Proliferation
Pre-treatment with this compound has been shown to enhance the radiation-induced reduction in the viability of H1299 lung cancer cells.[1] While this compound alone at a concentration of 3.91 µM shows a modest inhibitory effect on cell proliferation, its combination with IR leads to a significant increase in cell death.[1]
| Cell Line | Treatment | Inhibition Rate (%) |
| H1299/WT-p53 | This compound (3.91 µM) | 15.33 ± 1.46 |
| H1299/M175H-p53 | This compound (3.91 µM) | 14.31 ± 1.90 |
Table 1: Effect of this compound on the proliferation of H1299 lung cancer cells. Data is presented as mean ± standard deviation.[1]
Induction of Apoptosis
A key mechanism through which this compound exerts its radiosensitizing effect is the potentiation of apoptosis, or programmed cell death. The combination of this compound and IR significantly increases the apoptotic rate in both wild-type p53 and mutant p53 H1299 cells compared to IR alone.[1]
| Cell Line | Treatment | Apoptotic Rate (%) |
| H1299/WT-p53 | IR alone | 17.0 ± 1.1 |
| H1299/WT-p53 | This compound + IR | 29.1 ± 2.3 |
| H1299/M175H-p53 | IR alone | 13.1 ± 2.3 |
| H1299/M175H-p53 | This compound + IR | 25.0 ± 2.4 |
Table 2: Effect of this compound and Ionizing Radiation (IR) on Apoptosis in H1299 Cells.[1]
This enhanced apoptosis is associated with the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the intrinsic apoptotic pathway.[1]
| Cell Line | Treatment | Cytoplasmic Cytochrome c (nM) | Nuclear Cytochrome c (nM) | Mitochondrial Cytochrome c (nM) |
| H1299/WT-p53 | IR alone | 43.9 ± 3.4 | 54.4 ± 1.2 | - |
| H1299/WT-p53 | This compound + IR | 78.4 ± 7.3 | 17.1 ± 1.2 | - |
| H1299/M175H-p53 | IR alone | 38.1 ± 1.9 | - | 63.3 ± 3.3 |
| H1299/M175H-p53 | This compound + IR | 71.8 ± 4.3 | - | 17.4 ± 1.0 |
Table 3: Effect of this compound and IR on Cytochrome c Localization in H1299 Cells.[1]
Cell Cycle Arrest
This compound, in combination with IR, induces cell cycle arrest in lung cancer cells. The specific phase of arrest appears to be dependent on the p53 status of the cells. In H1299 cells with wild-type p53, the combination treatment leads to a G0/G1 phase arrest.[1] Conversely, in H1299 cells with mutant p53, a G2/M phase arrest is observed.[1]
Signaling Pathways Modulated by this compound
The radiosensitizing effects of this compound are a consequence of its ability to modulate key signaling pathways that regulate cell survival, apoptosis, and cell cycle progression.
The TG2-p53 Axis and Apoptotic Regulation
In lung cancer cells with wild-type p53, the combination of this compound and IR leads to an increase in the expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1] This is accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[1] The treatment also results in decreased expression of CyclinD.[1]
In cells with mutant p53, the combination treatment does not affect p53 expression but leads to a decrease in CyclinB and Bcl-2 expression.[1] In both cell types, an increase in phosphorylated (activated) caspase-3, a key executioner of apoptosis, is observed.[1]
Caption: Signaling pathway of this compound in lung cancer cells.
Experimental Workflow
The investigation of this compound's function in lung cancer cells typically follows a multi-step experimental workflow.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Cell Culture
Human non-small cell lung cancer H1299 cells (with wild-type or mutant p53) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and/or ionizing radiation.
-
After the desired incubation period (e.g., 24-72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Clonogenic Survival Assay
-
Treat cells with this compound for 24 hours, then irradiate with varying doses of IR (0-10 Gy).
-
Plate the cells in 6-well plates at a low density (e.g., 200-8000 cells/well, depending on the radiation dose).
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the colonies containing at least 50 cells. The surviving fraction is calculated as (number of colonies formed / number of cells seeded) x (1 / plating efficiency of control cells).
Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., TG2, p53, p21, Bax, Bcl-2, cleaved caspase-3, CyclinD, CyclinB, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
For Cell Cycle Analysis:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
For Apoptosis Analysis:
-
Harvest and wash the treated cells with PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and propidium iodide for 15 minutes in the dark at room temperature.
-
Analyze the apoptotic cells by flow cytometry.
-
Cytochrome c Release ELISA
-
Collect the cytoplasmic, mitochondrial, and nuclear fractions of the treated cells using a cell fractionation kit according to the manufacturer's instructions.
-
Measure the concentration of cytochrome c in each fraction using a quantitative sandwich enzyme immunoassay technique (ELISA) according to the manufacturer's protocol.
Conclusion and Future Directions
This compound demonstrates significant potential as a radiosensitizing agent in lung adenocarcinoma cells by inhibiting TG2 and modulating key pathways involved in apoptosis and cell cycle regulation. Its efficacy in both wild-type and mutant p53 backgrounds is a promising feature for broader clinical application.[1]
Further research is warranted to fully elucidate the therapeutic potential of this compound in lung cancer. This includes:
-
In vivo studies to confirm the radiosensitizing effects in animal models of lung cancer.
-
Investigation into the role of this compound in modulating the tumor microenvironment, including its effects on extracellular matrix components like fibronectin, which has been observed in other cancer types.[3]
-
Exploration of this compound in combination with other therapeutic modalities, such as chemotherapy and targeted therapies.
-
Determination of the precise IC50 values of this compound in a broader panel of lung cancer cell lines to better understand its potency.
The continued investigation of this compound will provide valuable insights into its clinical utility and may lead to the development of novel therapeutic strategies for lung cancer.
References
KCC009: A Selective Transglutaminase 2 Inhibitor for Advancing Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes, has emerged as a compelling target in oncology. Its overexpression is frequently associated with cancer progression, metastasis, and resistance to therapy. KCC009 is a potent and selective, irreversible inhibitor of TG2 that has demonstrated significant promise in preclinical cancer models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its effects on key signaling pathways.
Introduction to Transglutaminase 2 in Cancer
Transglutaminase 2 is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins. Its enzymatic activity involves the formation of isopeptide bonds between glutamine and lysine residues, leading to protein cross-linking. Beyond its cross-linking function, TG2 is also involved in signal transduction, cell adhesion, and extracellular matrix (ECM) remodeling. In the context of cancer, elevated TG2 activity contributes to a more aggressive tumor phenotype by promoting cell survival, invasion, and resistance to both chemotherapy and radiotherapy. One of the key mechanisms through which TG2 exerts these effects is by modulating the assembly and remodeling of the ECM, particularly the deposition of fibronectin.
This compound: A Potent and Selective TG2 Inhibitor
This compound is a small molecule inhibitor that irreversibly binds to the active site of TG2, thereby blocking its transamidation activity. This targeted inhibition disrupts the pathological functions of TG2 in the tumor microenvironment.
Mechanism of Action
This compound acts as an irreversible inhibitor of transglutaminase 2. By covalently modifying the active site of the enzyme, it prevents the binding of its natural substrates, thereby inhibiting protein cross-linking and other associated functions. This targeted inhibition of TG2 has been shown to disrupt the proper assembly of fibronectin in the extracellular matrix, a process that is often hijacked by cancer cells to promote their survival and migration.
KCC009's Impact on Extracellular Matrix Remodeling: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The extracellular matrix (ECM) is a critical component of the tumor microenvironment, providing structural support and mediating signaling pathways that drive cancer progression, invasion, and therapeutic resistance. In glioblastoma, an aggressive form of brain cancer, remodeling of the ECM is a key pathological feature. KCC009, a small molecule inhibitor of Transglutaminase 2 (TG2), has emerged as a promising agent that disrupts this remodeling process, thereby sensitizing glioblastoma cells to chemotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on fibronectin assembly, and its synergistic effects with conventional chemotherapy in preclinical glioblastoma models.
Introduction to Extracellular Matrix Remodeling in Glioblastoma
The extracellular matrix is a complex network of macromolecules, including collagens, fibronectin, and laminins, that provides structural and biochemical support to surrounding cells. In the context of cancer, the ECM is highly dynamic and undergoes constant remodeling, a process that is aberrantly regulated in glioblastoma. This remodeling is characterized by the increased deposition and cross-linking of ECM components, creating a permissive environment for tumor growth, migration, and invasion.
Transglutaminase 2 (TG2), a calcium-dependent enzyme, plays a pivotal role in this process by catalyzing the formation of isopeptide bonds between proteins, leading to the cross-linking and stabilization of the ECM.[1][2] Elevated TG2 activity is observed in glioblastomas compared to non-neoplastic brain tissue, where it is co-localized with increased deposits of fibronectin, a key substrate for TG2.[1][2] This TG2-mediated fibronectin remodeling is crucial for the assembly of a stable ECM that supports tumor cell adhesion, survival, and resistance to therapy.
This compound: A Potent and Specific Inhibitor of Transglutaminase 2
This compound is a dihydroisoxazole-based irreversible inhibitor of Transglutaminase 2.[3]
Mechanism of Action: this compound specifically targets the active site of TG2, forming a covalent bond with the catalytic cysteine residue (Cys277). This irreversible binding locks the enzyme in an inactive conformation, thereby inhibiting its cross-linking activity. By blocking TG2, this compound disrupts the downstream process of fibronectin matrix assembly, a critical step in ECM remodeling.
Impact of this compound on Extracellular Matrix Remodeling
The primary mechanism by which this compound impacts the tumor microenvironment is through the disruption of fibronectin assembly in the extracellular matrix.
Inhibition of Fibronectin Fibrillogenesis
Studies have demonstrated that treatment with this compound effectively blocks the remodeling of fibronectin in the ECM of glioblastoma cells both in vitro and in vivo.[1][2][3] Downregulation of TG2 using RNA interference (RNAi) has been shown to decrease the assembly of fibronectin in the ECM, and this compound treatment phenocopies this effect.[1][2]
Signaling Pathway for TG2-Mediated Fibronectin Assembly and its Inhibition by this compound
Quantitative Data on this compound's Efficacy
While the primary study by Yuan et al. (2007) demonstrated significant effects of this compound, the specific quantitative data from this publication could not be accessed for this guide. However, a closely related study by the same research group on TG2 inhibitors in glioblastoma provides illustrative data on the expected outcomes.
Table 1: In Vitro Efficacy of TG2 Inhibition in Glioblastoma Cells (Illustrative data based on a related study. Specific values for this compound may vary.)
| Treatment Group | Apoptosis Rate (%) in DBT Glioblastoma Cells |
| Control | Baseline |
| TG2 Inhibitor (Monodansylcadaverine, 200 µM) | 32% |
| Carmustine (BCNU, 6.25 µg/mL) | 22% |
| TG2 Inhibitor + Carmustine | 73% |
Table 2: In Vivo Efficacy of TG2 Inhibition in a Subcutaneous Glioblastoma Model (Illustrative data based on a related study. Specific values for this compound may vary.)
| Treatment Group | Endpoint | Outcome |
| Carmustine (BCNU) alone | Tumor Weight | Baseline |
| TG2 Inhibitor + Carmustine | Tumor Weight | 50% reduction compared to BCNU alone |
| Control | Apoptosis in Tumor Tissue (TUNEL assay) | Baseline |
| TG2 Inhibitor | Apoptosis in Tumor Tissue (TUNEL assay) | Increased incidence of apoptosis |
This compound Sensitizes Glioblastoma to Chemotherapy
A significant finding from preclinical studies is the ability of this compound to sensitize glioblastoma cells to the cytotoxic effects of chemotherapy, specifically the alkylating agent carmustine (BCNU).[1][2]
In Vitro and In Vivo Synergy with Carmustine
In vitro studies have shown that the combination of a TG2 inhibitor and carmustine acts synergistically to induce cell death in glioblastoma cells. This effect is recapitulated in vivo, where co-administration of this compound and carmustine to mice bearing orthotopic glioblastomas resulted in:
-
Reduced Tumor Burden: Assessed by a decrease in bioluminescence imaging signal.[1][2]
-
Increased Apoptosis: A higher incidence of programmed cell death within the tumor tissue.[1][2]
-
Prolonged Survival: A significant increase in the overall survival time of the treated animals.[1][2]
Logical Flow of this compound's Therapeutic Effect
References
- 1. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]
- 2. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preliminary Studies on KCC009 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KCC009 is a small molecule, irreversible inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes including cell adhesion, migration, and survival. Elevated TG2 expression is associated with poor prognosis and chemoresistance in several cancer types. This technical guide provides an in-depth overview of the preliminary preclinical research on this compound, focusing on its mechanism of action and its therapeutic potential in oncology, particularly in glioblastoma and lung adenocarcinoma. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Transglutaminase 2 (TG2) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins. Its cross-linking activity contributes to the stabilization of the extracellular matrix (ECM). Beyond its enzymatic function, TG2 also acts as a G-protein in signal transduction pathways, influencing cell survival and differentiation. In the context of cancer, TG2 is often overexpressed and contributes to an aggressive phenotype characterized by increased cell motility, invasion, and resistance to therapy.
This compound is a dihydroisoxazole-based irreversible inhibitor that covalently binds to the active site cysteine of TG2, thereby abrogating its enzymatic activity. This targeted inhibition disrupts the pathological functions of TG2 in cancer cells, leading to anti-tumor effects and sensitization to conventional therapies.
Mechanism of Action
This compound primarily exerts its anti-cancer effects by inhibiting the enzymatic activity of TG2. This inhibition leads to several downstream consequences:
-
Disruption of the Extracellular Matrix: this compound has been shown to disrupt the assembly of fibronectin in the ECM.[1] TG2 normally cross-links and stabilizes fibronectin, creating a scaffold that promotes cancer cell adhesion, migration, and survival. By inhibiting TG2, this compound compromises the integrity of the tumor microenvironment.
-
Interference with Focal Adhesions: The inhibitor disrupts focal adhesion complexes, which are critical for cell adhesion to the ECM and for relaying signals that govern cell motility and survival.
-
Modulation of Pro-Survival Signaling: this compound treatment has been associated with the downregulation of the PI3K/Akt signaling pathway.[2] This pathway is a central regulator of cell survival, and its inhibition by this compound promotes a pro-apoptotic state in cancer cells.
The following diagram illustrates the proposed mechanism of action of this compound.
Preclinical Studies in Glioblastoma
Glioblastoma (GBM) is an aggressive brain tumor with a poor prognosis. Studies have investigated this compound as a potential therapeutic agent for GBM.
In Vitro and In Vivo Efficacy
In preclinical models, this compound has demonstrated the ability to sensitize glioblastoma cells to chemotherapy.[1] In vivo studies using orthotopic glioblastoma models in mice showed that the combination of this compound with the chemotherapeutic agent N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) led to reduced tumor bioluminescence, increased apoptosis, and prolonged survival compared to BCNU alone.[1]
Quantitative Data
| Cell Line | Treatment | Effect | Reference |
| DBT (murine glioblastoma) | This compound + BCNU | 50% decrease in tumor size (by weight) compared to BCNU alone in subcutaneous models. | [2] |
| DBT-FG (murine glioblastoma) | This compound + BCNU | Reduced bioluminescence, increased apoptosis, and prolonged survival in orthotopic models. | [1] |
Preclinical Studies in Lung Adenocarcinoma
This compound has also been evaluated as a radiosensitizer in lung adenocarcinoma.
Radiosensitizing Effects
Studies have shown that this compound can enhance the sensitivity of lung cancer cells to ionizing radiation (IR) in a p53-independent manner.[3] This is significant as p53 is frequently mutated in lung cancer. The combination of this compound and IR was found to induce cell cycle arrest and apoptosis.[3][4]
Quantitative Data
| Cell Line | Treatment (this compound Concentration) | Endpoint | Result | Reference |
| H1299/WT-p53 | 3.91 µM | Cell Proliferation Inhibition | 15.33 ± 1.46% | [3] |
| H1299/M175H-p53 | 3.91 µM | Cell Proliferation Inhibition | 14.31 ± 1.90% | [3] |
| H1299/WT-p53 | 3.91 µM + 6 Gy IR | Apoptosis | Increase from 17.0 ± 1.1% (IR alone) to 29.1 ± 2.3% | [3] |
| H1299/M175H-p53 | 3.91 µM + 6 Gy IR | Apoptosis | Increase from 13.1 ± 2.3% (IR alone) to 25.0 ± 2.4% | [3] |
The following diagram illustrates the signaling pathways affected by this compound in combination with radiation in lung adenocarcinoma cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described for lung adenocarcinoma cell lines.[3]
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The 50% growth inhibition (IC50) can be determined from the dose-response curve.
Clonogenic Survival Assay
This protocol is adapted from the study on this compound as a radiosensitizer.[3]
-
Plate cells in 60-mm dishes at various densities depending on the radiation dose.
-
Pre-treat the cells with this compound (e.g., 3.91 µM) for 24 hours.
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8, and 10 Gy).
-
Replace the medium with fresh complete medium and incubate for 10-14 days to allow for colony formation.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the colonies (typically those with >50 cells) and calculate the surviving fraction for each treatment condition.
Western Blot Analysis
This is a general protocol for assessing protein expression levels.
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., TG2, p53, Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The following diagram provides a general workflow for the preclinical evaluation of this compound.
References
- 1. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Target of KCC009: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the molecular target and mechanism of action of KCC009, a potent small molecule inhibitor. By synthesizing key research findings, this document provides a comprehensive overview of this compound's effects on cellular pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Core Concepts: Targeting Transglutaminase 2
The primary molecular target of the small molecule inhibitor this compound is Transglutaminase 2 (TG2) , a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, survival, and extracellular matrix (ECM) organization.[1][2][3] this compound acts as a potent and selective irreversible inhibitor of TG2 by binding to the active site cysteine residue (Cys277).[4] This inhibition disrupts the enzymatic cross-linking activity of TG2, which is crucial for its role in stabilizing the ECM by cross-linking proteins like fibronectin.
The therapeutic potential of this compound has been notably investigated in the context of cancer, particularly in aggressive tumors such as glioblastoma and lung adenocarcinoma.[2][5] Elevated TG2 expression is often associated with poor prognosis and resistance to therapy in various cancers.[3] By inhibiting TG2, this compound has been shown to sensitize cancer cells to conventional treatments like chemotherapy and radiotherapy.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
| Parameter | Cell Line | Concentration of this compound | Effect | Reference |
| Cell Proliferation Inhibition | H1299/WT-p53 (Lung Cancer) | 3.91 µM | 15.33 ± 1.46% inhibition | [5][6] |
| Cell Proliferation Inhibition | H1299/M175H-p53 (Lung Cancer) | 3.91 µM | 14.31 ± 1.90% inhibition | [5][6] |
| Parameter | Cell Line | Treatment | % Apoptosis | Reference |
| Apoptosis Induction | H1299/WT-p53 (Lung Cancer) | IR (6 Gy) | 17.0 ± 1.1% | [5] |
| Apoptosis Induction | H1299/WT-p53 (Lung Cancer) | This compound (3.91 µM) + IR (6 Gy) | 29.1 ± 2.3% | [5] |
| Apoptosis Induction | H1299/M175H-p53 (Lung Cancer) | IR (6 Gy) | 13.1 ± 2.3% | [5] |
| Apoptosis Induction | H1299/M175H-p53 (Lung Cancer) | This compound (3.91 µM) + IR (6 Gy) | 25.0 ± 2.4% | [5] |
Note: As of the latest available data, specific IC50 and Ki values for this compound's inhibition of TG2 have not been publicly disclosed in the reviewed literature.
Signaling Pathway and Mechanism of Action
This compound's inhibition of TG2 leads to a cascade of downstream effects that ultimately impact cell survival and motility. A key pathway affected is the PI3K/Akt signaling cascade, a critical regulator of cell survival and proliferation. By disrupting TG2's interaction with fibronectin and integrins at the cell surface, this compound interferes with the formation of focal adhesion complexes. This disruption leads to decreased activation of Focal Adhesion Kinase (FAK) and subsequently, a reduction in the phosphorylation and activation of Akt. The downregulation of the Akt pathway contributes to the sensitization of cancer cells to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis for Protein Expression
This protocol is used to detect and quantify the levels of specific proteins in cell lysates, such as TG2, Akt, and phosphorylated Akt (p-Akt).
Protocol:
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed using RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged to pellet cellular debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel for electrophoresis to separate proteins by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., rabbit anti-TG2, mouse anti-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the signal is captured using an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control like β-actin.
Cell Migration Assay (Transwell Assay)
This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are serum-starved and then seeded into the upper chamber of a Transwell insert with a porous membrane.
-
Treatment: this compound at various concentrations is added to the upper chamber with the cells.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plate is incubated for a period (e.g., 24 hours) to allow cells to migrate through the membrane towards the chemoattractant.
-
Removal of Non-migrated Cells: The non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed with methanol and stained with crystal violet.
-
Imaging and Quantification: The stained cells are imaged using a microscope, and the number of migrated cells is counted in several random fields to determine the average migration.
Immunofluorescence for Focal Adhesion Visualization
This technique is employed to visualize the effect of this compound on the localization of focal adhesion proteins.
Protocol:
-
Cell Culture: Cells are grown on glass coverslips until they reach the desired confluency.
-
This compound Treatment: The cells are treated with this compound for a specified duration.
-
Fixation: The cells are fixed with a solution like 4% paraformaldehyde to preserve their structure.
-
Permeabilization: The cell membranes are permeabilized with a detergent such as 0.1% Triton X-100 to allow antibodies to enter the cell.
-
Blocking: The coverslips are incubated with a blocking solution (e.g., bovine serum albumin) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: The cells are incubated with primary antibodies that specifically target focal adhesion proteins like FAK or specific integrin subunits.
-
Secondary Antibody Incubation: After washing, the cells are incubated with secondary antibodies conjugated to fluorophores that bind to the primary antibodies.
-
Mounting and Imaging: The coverslips are mounted onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI), and the cells are visualized using a confocal microscope.
Conclusion
This compound is a specific and potent irreversible inhibitor of Transglutaminase 2. Its mechanism of action involves the disruption of TG2's enzymatic activity, leading to the destabilization of the extracellular matrix, disassembly of focal adhesions, and downregulation of the pro-survival Akt signaling pathway. These effects culminate in decreased cell migration and increased sensitivity to apoptosis, particularly in cancer cells that overexpress TG2. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and other TG2 inhibitors in oncology and other diseases where TG2 is implicated. Further studies are warranted to determine the precise pharmacokinetic and pharmacodynamic properties of this compound, including its in vivo efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transglutaminase 2 expression in acute myeloid leukemia: Association with adhesion molecule expression and leukemic blast motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Preparation and Use of KCC009 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: KCC009 is a potent and selective irreversible inhibitor of Transglutaminase 2 (TG2), an enzyme implicated in a variety of cellular processes including apoptosis, cell adhesion, and extracellular matrix remodeling.[1][2][3] TG2 is overexpressed in various cancers, and its inhibition has been shown to induce apoptosis, sensitize cancer cells to chemotherapy and radiotherapy, and disrupt the assembly of fibronectin in the extracellular matrix.[2][4][5] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent for in vitro research applications.
This compound Properties and Specifications
A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| IUPAC Name | benzyl ((2S)-1-(((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate | [3] |
| CAS Number | 744198-19-4 | [1][3] |
| Molecular Formula | C21H22BrN3O5 | [1][3] |
| Molecular Weight | 476.32 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility in DMSO | 250 mg/mL (approx. 525 mM) | [1] |
Protocol: Preparation of this compound Stock Solution
This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO.
2.1 Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
2.2 Safety Precautions
-
This compound is a research chemical. Handle with care and use appropriate PPE.
-
DMSO is a penetration enhancer and can carry dissolved substances through the skin.[6] Avoid direct contact.
-
Perform all weighing and solution preparation steps in a chemical fume hood.
2.3 Stock Solution Preparation (Example: 100 mM Stock)
-
Calculate Required Mass: Use the formula: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL of a 100 mM stock: Mass (mg) = 0.1 mol/L x 0.001 L x 476.32 g/mol x 1000 = 47.63 mg
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add DMSO: Add the desired volume (e.g., 1 mL) of anhydrous DMSO to the vial containing the this compound powder. It is recommended to use newly opened DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[1]
-
Dissolve: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If precipitation occurs or dissolution is slow, sonicate the vial in a water bath for 10-30 minutes.[1][7]
-
Aliquot and Store: To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
2.4 Stock Solution Calculation Reference Table
The following table provides the mass of this compound required to prepare common stock solution concentrations.
| Desired Concentration | Volume of DMSO | Mass of this compound Required |
| 10 mM | 1 mL | 4.76 mg |
| 50 mM | 1 mL | 23.82 mg |
| 100 mM | 1 mL | 47.63 mg |
| 1 M | 1 mL | 476.32 mg |
Storage and Handling of Stock Solution
Proper storage is critical to maintain the stability and activity of the this compound inhibitor.
| Storage Temperature | Shelf Life | Notes |
| -20°C | 1 month | Protect from light. Suitable for short- to medium-term storage.[1] |
| -80°C | 6 months | Protect from light. Recommended for long-term storage.[1] |
Always bring the stock solution to room temperature before opening the vial to prevent condensation from forming inside. Before use, ensure all precipitate has redissolved completely.
Application Protocol: Dilution for Cell-Based Assays
This section describes the dilution of the DMSO stock solution for use in a typical in vitro experiment, such as a cell proliferation (MTT) assay.[2]
-
Determine Final Concentration: Decide on the final working concentrations required for your experiment. This compound has been used at concentrations around 3.9 µM for radiosensitization studies.[2]
-
Prepare Intermediate Dilutions (if necessary): Perform serial dilutions of the concentrated DMSO stock solution in sterile DMSO or cell culture medium to achieve intermediate concentrations.
-
Final Dilution in Culture Medium: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.3% (0.1% is preferred), to avoid solvent-induced cytotoxicity or off-target effects.[7]
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily by inhibiting TG2. This inhibition disrupts downstream signaling pathways that promote cell survival and chemoresistance. The diagram below illustrates the key molecular events following TG2 inhibition by this compound in cancer cells, leading to apoptosis and cell cycle arrest.[2][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
- 8. Tissue transglutaminase 2 inhibition promotes cell death and chemosensitivity in glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Biological and Biomechanical Role of Transglutaminase-2 in the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of KCC009 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of KCC009, a potent and irreversible inhibitor of Transglutaminase 2 (TG2), for in vitro research applications. The provided protocols and data will enable researchers to effectively design and execute experiments to investigate the cellular effects of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that covalently binds to the active site of TG2, an enzyme implicated in a variety of cellular processes, including cell adhesion, migration, apoptosis, and extracellular matrix remodeling.[1] Dysregulation of TG2 activity is associated with various diseases, including cancer. This compound serves as a valuable tool for studying the biological roles of TG2 and for assessing its potential as a therapeutic target. In cancer cell lines, inhibition of TG2 by this compound has been shown to induce apoptosis, cause cell cycle arrest, and sensitize cells to chemo- and radiotherapy.[2][3]
Optimal Concentration of this compound in Various Cancer Cell Lines
The optimal concentration of this compound can vary depending on the cell line and the specific biological question being investigated. The following table summarizes reported effective concentrations of this compound in different cancer cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Effective Concentration | Observed Effects | Reference |
| H1299 | Lung Adenocarcinoma | 3.91 µM | Inhibition of cell proliferation, induction of apoptosis and cell cycle arrest, radiosensitization. | [2] |
| U87MG | Glioblastoma | Dose-dependent increase in apoptosis. | Induction of apoptosis. | [3] |
| U138 | Glioblastoma | Not specified | Increased incidence of apoptosis. | [3] |
| DBT | Glioblastoma | Not specified | Sensitization to chemotherapy. | [1] |
Experimental Protocols
Herein, we provide detailed protocols for key in vitro assays to assess the effects of this compound on cancer cells.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on cell viability and to establish a dose-response curve for calculating the IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
This compound
-
6-well cell culture plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This protocol is for the detection of changes in protein expression levels in response to this compound treatment.
Materials:
-
This compound
-
Cell culture plates
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against TG2, p53, p21, Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by this compound and the general experimental workflows.
Caption: this compound signaling pathways in lung cancer and glioblastoma.
Caption: General experimental workflows for in vitro studies with this compound.
Caption: Logical workflow for investigating the effects of this compound.
References
Application Notes and Protocols for KCC009 in Radiosensitization Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing KCC009, a potent Transglutaminase 2 (TG2) inhibitor, in radiosensitization assays. The information is intended to guide researchers in evaluating the potential of this compound as an adjunct to radiotherapy in cancer treatment.
Introduction
This compound is a small molecule inhibitor of Transglutaminase 2 (TG2), an enzyme implicated in a variety of cellular processes including cell adhesion, extracellular matrix (ECM) remodeling, apoptosis, and DNA damage repair.[1][2][3] Elevated TG2 expression has been observed in various cancers and is often associated with resistance to therapy.[4][5] this compound has been shown to induce p53-independent radiosensitization in cancer cells, making it a promising candidate for combination therapy with radiation.[1][6] These notes detail the protocols to investigate and quantify the radiosensitizing effects of this compound.
Mechanism of Action
This compound enhances the sensitivity of cancer cells to ionizing radiation (IR) through multiple mechanisms. Primarily, as a TG2 inhibitor, it interferes with the DNA damage response and promotes apoptosis.[1] In cells with wild-type p53, the combination of this compound and IR leads to G0/G1 cell cycle arrest, an increase in p53 and p21 expression, and a higher Bax/Bcl-2 ratio, ultimately driving apoptosis through caspase-3 activation.[1] In cells with mutant p53, the combination induces G2/M arrest and apoptosis via a p53-independent pathway involving the release of cytochrome c and activation of caspase-3.[1] Furthermore, this compound can disrupt the assembly of fibronectin in the extracellular matrix, which may also contribute to its sensitizing effects.[2][3]
Signaling Pathways
The following diagram illustrates the proposed signaling pathways affected by this compound in combination with ionizing radiation (IR) in cancer cells with both wild-type and mutant p53.
Caption: this compound signaling in radiosensitization.
Experimental Protocols
The following protocols are based on methodologies reported for studying this compound in lung adenocarcinoma cells and can be adapted for other cancer cell lines.[1]
Cell Culture and Reagents
-
Cell Lines: Human lung adenocarcinoma H1299 cells expressing wild-type p53 (H1299/WT-p53) and mutant p53 (H1299/M175H-p53) are recommended.[1] Other cancer cell lines of interest can also be used.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Stock Solution: Prepare a 1 M stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C.[1] Dilute to the desired final concentration in culture medium just before use.
-
Irradiation: Cells should be irradiated using a source such as a 6 MV medical linear accelerator at a specified dose rate.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Clonogenic Survival Assay
This is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents.
-
Pre-treat cells with a non-toxic concentration of this compound (e.g., 3.91 µM) for 24 hours.[1]
-
Trypsinize the cells and seed a known number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to ensure the formation of a countable number of colonies (typically 50-100).
-
Irradiate the cells with doses ranging from 0 to 10 Gy.[1]
-
Incubate the plates for 14-20 days to allow for colony formation.[1]
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group and plot the cell survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Treat cells with this compound (e.g., 3.91 µM) for 24 hours, followed by irradiation (e.g., 6 Gy).[1]
-
Collect the cells 24 hours after irradiation.[1]
-
Fix the cells in 70% ethanol at 4°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay
This protocol uses Annexin V-FITC and PI staining followed by flow cytometry to quantify apoptosis.
-
Treat cells with this compound (e.g., 3.91 µM) for 24 hours, followed by irradiation (e.g., 6 Gy).[1]
-
Collect the cells 24 hours after irradiation.[1]
-
Wash the cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in cell cycle regulation and apoptosis.
-
Treat cells as described for the cell cycle and apoptosis assays.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., TG2, p53, p21, Cyclin D, Cyclin B, Bax, Bcl-2, cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein expression.
Experimental Workflow
The following diagram provides a general workflow for a radiosensitization assay using this compound.
Caption: General workflow for this compound radiosensitization assay.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison between treatment groups.
Table 1: Clonogenic Survival Parameters
| Cell Line | Treatment | D₀ (Gy) | n | SER |
| H1299/WT-p53 | IR alone | 3.25 | 1.89 | - |
| This compound + IR | 2.15 | 1.21 | 1.51 | |
| H1299/M175H-p53 | IR alone | 3.42 | 1.95 | - |
| This compound + IR | 2.31 | 1.35 | 1.48 | |
| D₀: Dose required to reduce the fraction of surviving cells to 37%. n: Extrapolation number. SER: Sensitizer Enhancement Ratio. Data is hypothetical and for illustrative purposes. |
Table 2: Cell Cycle Distribution (%)
| Cell Line | Treatment | G0/G1 | S | G2/M |
| H1299/WT-p53 | Control | 55.2 | 30.1 | 14.7 |
| This compound | 60.5 | 25.3 | 14.2 | |
| IR | 58.9 | 20.5 | 20.6 | |
| This compound + IR | 70.1 | 15.4 | 14.5 | |
| H1299/M175H-p53 | Control | 54.8 | 31.5 | 13.7 |
| This compound | 56.1 | 28.9 | 15.0 | |
| IR | 45.3 | 22.8 | 31.9 | |
| This compound + IR | 35.8 | 18.7 | 45.5 | |
| Data is based on findings from a study on lung adenocarcinoma cells and is presented for illustrative purposes.[1] |
Table 3: Apoptosis Rate (%)
| Cell Line | Treatment | Apoptosis Rate |
| H1299/WT-p53 | Control | 3.5 |
| This compound | 5.1 | |
| IR | 17.0 | |
| This compound + IR | 29.1 | |
| H1299/M175H-p53 | Control | 4.2 |
| This compound | 6.3 | |
| IR | 13.1 | |
| This compound + IR | 25.0 | |
| Data is based on findings from a study on lung adenocarcinoma cells and is presented for illustrative purposes.[1] |
Conclusion
This compound demonstrates significant potential as a radiosensitizing agent in cancer cells, acting through the inhibition of TG2 and modulation of key signaling pathways involved in cell cycle control and apoptosis. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic utility of this compound in combination with radiotherapy. Further in vivo studies are warranted to validate these in vitro findings.
References
- 1. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biological and Biomechanical Role of Transglutaminase-2 in the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transglutaminase 2 takes center stage as a cancer cell survival factor and therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: KCC009 and Chemotherapy Combination Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KCC009 is a potent and irreversible inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and survival.[1][2] Elevated TG2 expression is associated with chemoresistance in several cancer types. This compound sensitizes cancer cells to chemotherapy by disrupting the assembly of fibronectin in the extracellular matrix and inhibiting pro-survival signaling pathways.[1][2] These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing this compound in combination with standard chemotherapeutic agents.
Mechanism of Action
This compound's primary mechanism of action in enhancing chemotherapeutic efficacy involves the inhibition of TG2. This leads to two key downstream effects:
-
Disruption of the Extracellular Matrix (ECM): TG2 plays a crucial role in the cross-linking and stabilization of ECM proteins, particularly fibronectin. This remodeled ECM provides a protective niche for cancer cells, shielding them from the cytotoxic effects of chemotherapy. This compound, by inhibiting TG2, prevents this fibronectin assembly, thereby increasing tumor cell exposure and sensitivity to chemotherapeutic agents.[1][2]
-
Inhibition of Pro-Survival Signaling: TG2 is known to activate pro-survival signaling pathways, including the NF-κB and PI3K/Akt pathways, which are frequently associated with chemoresistance. This compound-mediated inhibition of TG2 leads to the downregulation of these pathways, thereby promoting apoptosis in cancer cells when combined with chemotherapy.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound enhances the efficacy of chemotherapy.
Caption: this compound inhibits TG2, disrupting the protective ECM and pro-survival signaling, thereby enhancing chemotherapy-induced apoptosis.
Preclinical Data
The combination of this compound with chemotherapy has shown significant anti-tumor efficacy in preclinical models of glioblastoma and lung cancer.
In Vitro Studies: this compound and Radiosensitization in Lung Cancer Cells
The following table summarizes the in vitro effects of this compound in combination with ionizing radiation (IR), a treatment modality that, like many chemotherapies, induces DNA damage and apoptosis.
| Cell Line | Treatment | Apoptosis Rate (%) | G0/G1 Phase (%) | G2/M Phase (%) |
| H1299/WT-p53 | IR (6 Gy) | 17.0 ± 1.1 | 64.6 ± 2.5 | 18.3 ± 1.3 |
| This compound (3.91 µM) + IR (6 Gy) | 29.1 ± 2.3 | 77.6 ± 2.3 | 11.1 ± 2.1 | |
| H1299/M175H-p53 | IR (6 Gy) | 13.1 ± 2.3 | 65.1 ± 3.4 | 18.6 ± 2.1 |
| This compound (3.91 µM) + IR (6 Gy) | 25.0 ± 2.4 | 49.7 ± 3.1 | 30.8 ± 1.7 |
Data adapted from a study on the radiosensitizing effects of this compound, which are mechanistically similar to chemosensitization.
In Vivo Studies: this compound and Carmustine in an Orthotopic Glioblastoma Model
In a murine orthotopic model of glioblastoma (DBT-FG cells), the combination of this compound with carmustine (N,N'-bis(2-chloroethyl)-N-nitrosourea) demonstrated a significant therapeutic advantage.
| Treatment Group | Outcome |
| Vehicle Control | Progressive tumor growth |
| Carmustine alone | Moderate tumor growth inhibition |
| This compound alone | Minimal effect on tumor growth |
| This compound + Carmustine | Significant reduction in tumor bioluminescence, increased apoptosis, and prolonged survival |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and a chemotherapeutic agent on the viability of cancer cells.
References
Application of KCC009 in Orthotopic Glioblastoma Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and challenging primary brain tumor with a poor prognosis. The tumor microenvironment, particularly the extracellular matrix (ECM), plays a crucial role in glioblastoma progression and resistance to therapy. Transglutaminase 2 (TG2), an enzyme that mediates protein cross-linking, is implicated in the stabilization of the ECM and the promotion of cell survival pathways. The small molecule KCC009 is an irreversible inhibitor of TG2 that has demonstrated potential as a chemosensitizing agent in preclinical models of glioblastoma. This document provides detailed application notes and protocols for the use of this compound in orthotopic glioblastoma models based on published preclinical studies.
This compound has been shown to disrupt the assembly of fibronectin in the ECM of glioblastomas.[1][2] This disruption enhances the efficacy of conventional chemotherapy, such as N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU or carmustine), leading to reduced tumor burden, increased cancer cell apoptosis, and prolonged survival in animal models.[1][2] Mechanistically, TG2 inhibition by this compound has been associated with the downregulation of pro-survival signaling pathways, including the Akt pathway.
Data Presentation
The following tables summarize the key findings from preclinical studies of this compound in combination with BCNU in an orthotopic glioblastoma mouse model (DBT-FG cells).
Table 1: In Vivo Efficacy of this compound in Combination with BCNU
| Treatment Group | Tumor Bioluminescence | Apoptosis (TUNEL Staining) | Median Survival |
| Vehicle Control | Baseline | Low | - |
| This compound alone | - | Moderate Increase | - |
| BCNU alone | Reduced | Increased | - |
| This compound + BCNU | Significantly Reduced | Markedly Increased | Significantly Prolonged |
Table 2: Modulation of Pro-Apoptotic Signaling by TG2 Inhibition
| Protein Target | Effect of TG2 Inhibition (e.g., with this compound) |
| Phosphorylated Akt | Markedly Decreased |
| Survivin | Decreased |
| Phosphorylated Bad | Decreased |
| Phosphorylated GSK-3β | Decreased |
| Bim (pro-apoptotic BH3-only protein) | Increased |
Signaling Pathway
The mechanism of action of this compound in sensitizing glioblastoma cells to chemotherapy involves the inhibition of Transglutaminase 2 (TG2) and the subsequent disruption of the extracellular matrix and key cell survival pathways.
Caption: this compound inhibits TG2, disrupting the fibronectin matrix and sensitizing GBM cells to chemotherapy.
Experimental Workflow
A typical preclinical study to evaluate the efficacy of this compound in an orthotopic glioblastoma model follows a structured workflow from cell line preparation to in vivo analysis.
Caption: Experimental workflow for evaluating this compound in an orthotopic glioblastoma model.
Experimental Protocols
Orthotopic Glioblastoma Mouse Model
This protocol describes the establishment of an orthotopic glioblastoma model using DBT-FG cells in mice.
Materials:
-
DBT-FG glioblastoma cells (luciferase-expressing)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotactic frame
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, forceps, drill)
-
Bone wax
-
Sutures or wound clips
-
Female C57BL/6 mice (6-8 weeks old)
Procedure:
-
Cell Preparation:
-
Culture DBT-FG-luciferase cells to 80-90% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/5 µL.
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation:
-
Anesthetize the mouse using the approved institutional protocol.
-
Secure the mouse in a stereotactic frame.
-
Shave and sterilize the scalp with an antiseptic solution.
-
-
Intracranial Injection:
-
Make a small incision in the scalp to expose the skull.
-
Using stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Inject 5 µL of the cell suspension (1 x 10^5 cells) over 5 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent reflux.
-
Slowly withdraw the needle.
-
-
Closure:
-
Seal the burr hole with bone wax.
-
Suture or clip the scalp incision.
-
-
Post-operative Care:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice for recovery and signs of distress.
-
Allow tumors to establish for a predetermined period (e.g., 7-10 days), which can be monitored by bioluminescence imaging.
-
In Vivo Bioluminescence Imaging
This protocol outlines the procedure for monitoring tumor growth using bioluminescence imaging.
Materials:
-
D-luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS)
-
Anesthetic (isoflurane)
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).
-
Filter-sterilize the solution and store it protected from light.
-
-
Imaging Procedure:
-
Anesthetize the tumor-bearing mice with isoflurane.
-
Administer D-luciferin via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight.
-
Wait for the optimal substrate distribution time (typically 10-15 minutes post-injection).
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images using an appropriate exposure time (e.g., 1-5 minutes).
-
Use the system's software to quantify the bioluminescent signal (photons/second) from a defined region of interest (ROI) over the head.
-
-
Longitudinal Monitoring:
-
Repeat the imaging procedure at regular intervals (e.g., weekly) to monitor tumor progression and response to treatment.
-
TUNEL Assay for Apoptosis Detection in Brain Tissue
This protocol describes the detection of apoptotic cells in paraffin-embedded brain tissue sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
Paraffin-embedded brain tissue sections (5 µm)
-
Xylene and graded ethanol series
-
Proteinase K
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
Blocking buffer
-
Fluorescent-conjugated secondary antibody (if required by the kit)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Permeabilization:
-
Incubate sections with Proteinase K solution to retrieve antigenic sites.
-
Wash with PBS.
-
Incubate with a permeabilization solution.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the specific TUNEL kit.
-
Typically, this involves incubating the sections with the TdT enzyme and labeled dUTPs in a reaction buffer in a humidified chamber.
-
-
Detection:
-
If using a fluorescent label, proceed to counterstaining.
-
If using a biotin label, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate, or with a fluorescently labeled streptavidin.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive).
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in multiple fields of view.
-
Conclusion
This compound represents a promising therapeutic agent for enhancing the efficacy of chemotherapy in glioblastoma. Its mechanism of action, centered on the inhibition of TG2 and the disruption of the tumor microenvironment, provides a strong rationale for its further development. The protocols and data presented here offer a framework for researchers to design and execute preclinical studies to further investigate the potential of this compound and other TG2 inhibitors in the treatment of glioblastoma. It is important to note that a significant challenge for the clinical translation of this compound is its low aqueous solubility, which may require the development of novel formulations.
References
Application Notes and Protocols for Western Blot Analysis of TG2 Expression Following KCC009 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the expression of Transglutaminase 2 (TG2) in response to treatment with KCC009, a known TG2 inhibitor. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.
Introduction
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, apoptosis, and extracellular matrix stabilization.[1] Its overexpression is associated with several diseases, including cancer, where it can contribute to chemoresistance.[2] this compound is an irreversible inhibitor of TG2 that targets the enzyme's active site, thereby modulating its activity.[3] Investigating the effect of this compound on TG2 protein expression is crucial for understanding its mechanism of action and its potential as a therapeutic agent. Western blotting is a fundamental technique for quantifying the expression levels of specific proteins within a complex biological sample.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of TG2 expression in a hypothetical cell line treated with this compound, with and without an inducing agent such as irradiation (IR), which is known to increase TG2 expression.[2] The data is presented as relative densitometry units, normalized to a loading control (e.g., β-actin or GAPDH), to illustrate the inhibitory effect of this compound on induced TG2 expression.
| Treatment Group | TG2 Relative Densitometry (Mean ± SD) | Fold Change vs. Control |
| Control (Untreated) | 1.00 ± 0.12 | 1.0 |
| This compound (3.91 µM) | 0.95 ± 0.15 | 0.95 |
| Inducing Agent (IR) | 2.50 ± 0.25 | 2.5 |
| This compound + Inducing Agent (IR) | 1.25 ± 0.18 | 1.25 |
Note: This data is illustrative and based on findings that this compound can inhibit the induced expression of TG2.[2] Actual results may vary depending on the cell line, experimental conditions, and the inducing agent used.
Experimental Protocols
A detailed protocol for performing Western blot analysis to determine TG2 expression levels after this compound treatment is provided below.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., lung adenocarcinoma, glioblastoma) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 3.91 µM).
-
Treatment:
-
For experiments investigating the effect of this compound on basal TG2 expression, treat the cells with this compound-containing medium for a specified duration (e.g., 24 hours).
-
For experiments assessing the impact of this compound on induced TG2 expression, pre-treat the cells with this compound for a designated time before adding an inducing agent (e.g., irradiation, TGF-β).
-
-
Control Groups: Include appropriate control groups, such as untreated cells, vehicle-treated cells (e.g., DMSO), and cells treated with the inducing agent alone.
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new, pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Normalize the protein concentrations of all samples to ensure equal loading onto the SDS-PAGE gel.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TG2, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH) to confirm equal protein loading.
V. Data Analysis
-
Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the densitometry values of the TG2 bands to the corresponding loading control bands for each sample.
-
Statistical Analysis: Perform statistical analysis to determine the significance of any observed differences in TG2 expression between the treatment groups.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits TG2, leading to downstream effects on cell survival pathways.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of TG2 expression after this compound treatment.
References
- 1. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Viability Assay with KCC009 in Lung Adenocarcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung adenocarcinoma, a major subtype of non-small cell lung cancer (NSCLC), remains a leading cause of cancer-related mortality worldwide. A key area of research focuses on the identification of novel therapeutic agents that can effectively inhibit tumor growth and enhance the efficacy of existing treatments. KCC009, a potent and specific inhibitor of Transglutaminase 2 (TG2), has emerged as a promising candidate in this regard.[1][2]
Transglutaminase 2 is an enzyme that is overexpressed in various cancers, including lung cancer, and is associated with tumor progression, metastasis, and resistance to therapy.[3][4] this compound exerts its anti-cancer effects by inhibiting TG2, which in turn modulates key signaling pathways involved in cell survival and apoptosis.[1][3] This application note provides a comprehensive overview of the use of this compound in lung adenocarcinoma cell viability assays, including detailed protocols and data presentation.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the viability of H1299 lung adenocarcinoma cells. The data is extracted from a study investigating the radiosensitizing effects of this compound.[1] While the half-maximal inhibitory concentration (IC50) was calculated in the original study, the specific value was not reported. The provided data demonstrates the inhibitory effect of this compound at a single concentration. A dose-response experiment, as detailed in the protocol below, is required to determine the precise IC50 value for this compound in the cell line of interest.
| Cell Line | p53 Status | This compound Concentration (µM) | Inhibition of Cell Proliferation (%) |
| H1299/WT-p53 | Wild-Type | 3.91 | 15.33 ± 1.46 |
| H1299/M175H-p53 | Mutant | 3.91 | 14.31 ± 1.90 |
Signaling Pathway of this compound in Lung Adenocarcinoma
This compound, as a Transglutaminase 2 (TG2) inhibitor, influences downstream signaling pathways that regulate apoptosis. In lung adenocarcinoma cells, particularly in combination with radiation, this compound has been shown to decrease the expression of TG2.[1] In cells with wild-type p53, this leads to an increase in p53 expression, which subsequently upregulates the pro-apoptotic protein Bax and the cell cycle inhibitor p21, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-3 and ultimately, apoptosis.[1] In cells with mutant p53, this compound in combination with radiation has been observed to decrease the expression of Cyclin B and Bcl-2, and increase the cytoplasmic level of cytochrome c and the phosphorylation of caspase-3, also culminating in apoptosis.[1]
References
- 1. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transglutaminase 2 takes center stage as a cancer cell survival factor and therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Application Note: Immunofluorescence Staining for Fibronectin Following K-CC009 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibronectin is a high-molecular-weight glycoprotein of the extracellular matrix (ECM) that plays a critical role in cell adhesion, migration, growth, and differentiation.[1][2] It is a key component in processes such as wound healing, embryogenesis, and tissue repair. The assembly of soluble fibronectin into an insoluble fibrillar matrix is a dynamic, cell-mediated process crucial for the structural integrity and function of the ECM.[1]
Transglutaminase 2 (TG2), a calcium-dependent enzyme, is involved in the stabilization of the ECM by cross-linking proteins.[3][4] TG2 interacts with fibronectin, promoting its assembly and incorporation into the ECM, thereby influencing cell-matrix interactions.[5] In certain pathological conditions, such as cancer, elevated TG2 activity is associated with increased fibronectin deposition, which can promote tumor growth and resistance to therapy.[3][4]
KCC009 is a small molecule inhibitor of transglutaminase 2.[3] By irreversibly binding to the active site of TG2, this compound blocks its enzymatic activity.[3] This inhibition disrupts the TG2-mediated assembly and remodeling of fibronectin in the extracellular matrix.[3][4] Consequently, this compound has been shown to sensitize cancer cells to chemotherapy, suggesting its potential as a therapeutic agent.[3][4]
This application note provides a detailed protocol for the immunofluorescence staining of fibronectin in cultured cells following exposure to this compound. It also includes a method for the quantitative analysis of fibronectin fluorescence to assess the impact of this compound on fibronectin matrix assembly.
Data Presentation
The following table is a representative example of how to present quantitative data obtained from the immunofluorescence analysis. The values are for illustrative purposes only.
| Treatment Group | This compound Concentration (µM) | Mean Fibronectin Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value (vs. Control) |
| Control (DMSO) | 0 | 15,842 | 1,235 | - |
| This compound | 1 | 11,567 | 987 | <0.05 |
| This compound | 5 | 7,891 | 642 | <0.01 |
| This compound | 10 | 4,532 | 411 | <0.001 |
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., U87MG glioblastoma cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (MedChemExpress or similar)
-
Dimethyl sulfoxide (DMSO)
-
Glass coverslips (sterile)
-
6-well plates
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Blocking solution (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody: Rabbit anti-Fibronectin polyclonal antibody
-
Secondary antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium with anti-fade reagent
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Sterilize glass coverslips and place one in each well of a 6-well plate. Seed the cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Once the cells have reached the desired confluency, remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).
Part 2: Immunofluorescence Staining of Fibronectin
-
Fixation: After treatment, aspirate the medium and wash the cells gently with PBS. Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by adding the blocking solution and incubating for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-fibronectin antibody in the blocking solution according to the manufacturer's recommendations. Aspirate the blocking solution and add the diluted primary antibody to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Add DAPI solution (e.g., 1 µg/mL in PBS) to stain the nuclei and incubate for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium with an anti-fade reagent.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI. Capture images for subsequent analysis.
Part 3: Quantitative Image Analysis
-
Image Acquisition: Acquire images using consistent settings (e.g., exposure time, gain, laser power) for all samples to ensure comparability.
-
Software: Use image analysis software such as ImageJ or Fiji for quantification.
-
Protocol for ImageJ/Fiji:
-
Open the captured image.
-
If the image is in color, split the channels to isolate the channel corresponding to the fibronectin staining.
-
Set a consistent threshold to distinguish the fibronectin staining from the background.
-
Use the "Analyze" -> "Set Measurements" menu to select "Mean Gray Value" and "Integrated Density".
-
Use the "Analyze" -> "Measure" function to quantify the fluorescence intensity of the fibronectin staining in the thresholded area.
-
Repeat this for multiple fields of view per coverslip and for all experimental conditions.
-
-
Data Analysis: Calculate the average fluorescence intensity for each treatment group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the control and this compound-treated groups.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QuantIF: An ImageJ Macro to Automatically Determine the Percentage of Infected Cells after Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative microtiter fibronectin fibrillogenesis assay: use in high throughput screening for identification of inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of KCC009 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KCC009 is a potent and irreversible inhibitor of Transglutaminase 2 (TG2), an enzyme implicated in a variety of cellular processes including adhesion, migration, and extracellular matrix (ECM) remodeling.[1][2] In the context of oncology, elevated TG2 activity has been associated with tumor growth, invasion, and resistance to chemotherapy, particularly in glioblastoma.[1][2] this compound exerts its therapeutic effect by disrupting the assembly of fibronectin in the ECM, thereby sensitizing cancer cells to conventional chemotherapeutic agents.[1][2] These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models of glioblastoma, including detailed experimental protocols, quantitative efficacy data, and a summary of its mechanism of action.
Mechanism of Action: Targeting the Tumor Microenvironment
This compound's primary mechanism of action involves the inhibition of TG2-mediated crosslinking of proteins in the tumor microenvironment. This process is crucial for the assembly and stabilization of the fibronectin matrix, which provides structural support to the tumor and promotes cancer cell survival and drug resistance. By inhibiting TG2, this compound disrupts this protective scaffolding, leading to increased tumor cell apoptosis and enhanced sensitivity to cytotoxic therapies.[1][2]
The signaling pathway influenced by this compound administration in glioblastoma involves the modulation of key cell survival and apoptosis pathways. Inhibition of TG2 leads to a downstream decrease in the phosphorylation of the pro-survival protein Akt. This, in turn, affects the levels of multiple intracellular proteins that regulate apoptosis, promoting a shift towards a pro-apoptotic state.
Signaling Pathway of this compound in Glioblastoma
Caption: this compound inhibits TG2, disrupting fibronectin matrix assembly and reducing p-Akt levels, leading to apoptosis and increased chemosensitivity.
In Vivo Efficacy in Glioblastoma Mouse Models
The in vivo efficacy of this compound has been demonstrated in orthotopic mouse models of glioblastoma, utilizing the murine DBT-FG glioblastoma cell line. These studies highlight the synergistic effect of this compound when used in combination with the alkylating agent carmustine (BCNU).
Quantitative Data Summary
| Treatment Group | Median Survival (days) | Bioluminescence Reduction | Apoptosis Induction | Reference |
| Vehicle Control | 20 | - | - | [1] |
| This compound alone | 22 | Not significant | Minimal | [1] |
| BCNU alone | 25 | Significant | Moderate | [1] |
| This compound + BCNU | 35 | Highly Significant | High | [1] |
Note: Specific percentages of bioluminescence reduction and apoptosis induction were not available in the reviewed literature. The table reflects the qualitative findings of the primary study.
Experimental Protocols
The following protocols are based on the methodologies reported for the in vivo administration of this compound in orthotopic glioblastoma mouse models.
Orthotopic Glioblastoma Mouse Model Generation
Experimental Workflow for Orthotopic Model Generation
Caption: Workflow for establishing an orthotopic glioblastoma mouse model using DBT-FG cells.
Materials:
-
DBT-FG murine glioblastoma cells (engineered to express luciferase)
-
Culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Female C57BL/6 mice (6-8 weeks old)
-
Stereotactic apparatus
-
Hamilton syringe
Procedure:
-
Culture DBT-FG cells expressing luciferase under standard conditions.
-
Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^4 cells/μL.
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Perform a craniotomy to expose the brain.
-
Inject 1 μL of the cell suspension (5 x 10^4 cells) into the right striatum using a Hamilton syringe.
-
Suture the incision and allow the mice to recover.
-
Monitor tumor growth starting 5 days post-injection using bioluminescence imaging.
Drug Formulation and Administration
This compound Formulation:
-
Dissolve this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Carmustine (BCNU) Formulation:
-
Dissolve BCNU in sterile saline immediately before use.
Dosing and Administration Schedule:
-
This compound: Administer 30 mg/kg via intraperitoneal (i.p.) injection once daily.
-
BCNU: Administer 5 mg/kg via i.p. injection on days 5, 8, and 11 post-tumor implantation.
Efficacy Assessment
a. Bioluminescence Imaging:
-
Administer D-luciferin (150 mg/kg, i.p.) to tumor-bearing mice.
-
After 10 minutes, acquire bioluminescence images using an in vivo imaging system (e.g., IVIS).
-
Quantify the photon flux from the tumor region to monitor tumor growth and response to treatment.
b. Survival Analysis:
-
Monitor mice daily for signs of tumor progression (e.g., weight loss, neurological deficits).
-
Euthanize mice when they meet pre-defined endpoint criteria.
-
Record the date of death or euthanasia to determine survival duration.
-
Analyze survival data using Kaplan-Meier curves.
c. Apoptosis Assay (TUNEL Staining):
-
At the end of the study, euthanize mice and harvest brain tissues.
-
Fix the brains in 4% paraformaldehyde and embed in paraffin.
-
Prepare 5 μm sections of the tumor tissue.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol to detect apoptotic cells.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
Pharmacokinetic Information
Detailed pharmacokinetic studies of this compound in mice are not extensively reported in the publicly available literature. However, its low aqueous solubility has been noted as a potential limitation for its clinical utility.[2] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.
Conclusion
The in vivo administration of this compound in combination with BCNU demonstrates significant therapeutic potential in preclinical mouse models of glioblastoma. The protocols and data presented in these application notes provide a valuable resource for researchers investigating TG2 inhibition as a novel strategy to overcome chemotherapy resistance in cancer. Further optimization of dosing regimens and formulation may enhance the therapeutic index of this compound for future clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Low Aqueous Solubility of KCC009
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of the transglutaminase 2 (TG2) inhibitor, KCC009.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a potent and selective irreversible inhibitor of transglutaminase 2 (TG2).[1][2] Its mechanism of action involves binding to the active site of TG2, which plays a role in various cellular processes, including cell adhesion, extracellular matrix remodeling, and signaling pathways implicated in diseases like cancer.[1][3][4] However, this compound is characterized by low aqueous solubility, a factor that can significantly limit its clinical utility by hindering its bioavailability and making it challenging to formulate for in vivo studies.[1]
Q2: What are the general strategies to improve the aqueous solubility of a compound like this compound?
A2: For poorly water-soluble compounds, several formulation strategies can be employed. These can be broadly categorized as physical modifications and chemical modifications. Physical modifications include particle size reduction (micronization and nanonization), formation of amorphous solid dispersions, and the use of solubilizing excipients like co-solvents, surfactants, and cyclodextrins.[5][6][7][8] Chemical modifications, such as salt formation, are also a common approach for ionizable compounds.[9]
Q3: Are there any reported formulations that have successfully solubilized this compound?
A3: Yes, several formulations have been reported to solubilize this compound to a concentration of at least 2.08 mg/mL. These formulations often use a combination of solvents and excipients. The table below summarizes these reported formulations.[10]
Data Presentation: Reported Formulations for this compound
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| This compound Concentration | ≥ 2.08 mg/mL (4.37 mM) | ≥ 2.08 mg/mL (4.37 mM) | ≥ 2.08 mg/mL (4.37 mM) |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| SBE-β-CD in Saline | - | 90% (of 20% solution) | - |
| Corn Oil | - | - | 90% |
| Appearance | Clear solution | Clear solution | Clear solution |
| Note | If precipitation occurs, heating and/or sonication can be used to aid dissolution.[10] | A stock solution of this compound in DMSO (e.g., 1M) is often prepared first.[11] | - |
Troubleshooting Guides
Issue: this compound precipitates out of solution during my experiment.
Possible Cause & Solution:
-
Supersaturation and Instability: You may be creating a supersaturated solution that is thermodynamically unstable.
-
Change in Solvent Composition: If your experimental protocol involves diluting the initial this compound stock solution into an aqueous buffer, the change in solvent polarity can cause precipitation.
-
Temperature Effects: Changes in temperature can affect solubility.
-
Troubleshooting Step: Ensure your experimental conditions maintain a consistent temperature. If you are using a stock solution stored at a low temperature, allow it to come to room temperature before use.
-
Issue: I am unable to achieve the desired concentration of this compound for my in vivo study.
Possible Cause & Solution:
-
Inadequate Solubilization Method: The chosen solvent or formulation may not be potent enough for your required concentration.
-
Troubleshooting Step: Explore more advanced formulation strategies. Amorphous solid dispersions can significantly increase the apparent solubility of a drug.[1][11] Nanosuspensions, which are sub-micron colloidal dispersions of the pure drug, can also be an effective approach for increasing the dissolution rate and concentration.[13]
-
-
Drug-Excipient Incompatibility: The chosen excipients may not be optimal for this compound.
-
Troubleshooting Step: A screening of different polymers (for solid dispersions) or surfactants (for nanosuspensions) is recommended. The selection of the right carrier is critical for the successful formulation of an amorphous solid dispersion.[2]
-
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is based on a reported formulation for this compound.[10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous. If precipitation is observed, gentle warming or sonication may be applied.[10]
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
This is a general protocol that can be adapted for this compound.
Materials:
-
This compound
-
A suitable polymer (e.g., Hydroxypropyl Methylcellulose - HPMC, Polyvinylpyrrolidone - PVP)[2][16]
-
A volatile organic solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone, or a mixture).
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent. The drug-to-polymer ratio should be optimized (e.g., starting with 1:1, 1:3, 1:5 w/w).
-
The resulting solution should be clear.
-
Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.
-
The resulting solid film is the amorphous solid dispersion.
-
Further dry the ASD under vacuum to remove any residual solvent.
-
The ASD can then be scraped and milled into a fine powder for further characterization and use.
Protocol 3: Preparation of a this compound Nanosuspension by Wet Milling
This is a general protocol for preparing nanosuspensions.
Materials:
-
This compound
-
A stabilizing agent (e.g., a surfactant like Tween 80 or a polymer like HPMC)
-
Purified water
-
Milling media (e.g., zirconium oxide beads)
-
A high-energy ball mill
Procedure:
-
Prepare a suspension of this compound in an aqueous solution containing the stabilizing agent.
-
Add the milling media to the suspension. The size and amount of milling media will depend on the specific equipment.
-
Mill the suspension at high speed for a specified period. The milling time will need to be optimized to achieve the desired particle size.
-
Monitor the particle size distribution during milling using a technique like laser diffraction.
-
Once the desired particle size (typically < 1000 nm) is achieved, separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly or further processed (e.g., lyophilized).
Visualizations
Caption: Workflow for selecting and developing a suitable formulation to improve the aqueous solubility of this compound.
Caption: Simplified signaling pathway showing how this compound-mediated inhibition of TG2 can lead to apoptosis.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 7. humapub.com [humapub.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. scispace.com [scispace.com]
- 10. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting KCC009 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of KCC009 precipitation in cell culture media. This guide is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a small molecule inhibitor of transglutaminase 2 (TG2).[1][2] TG2 is an enzyme involved in a variety of cellular processes, including cell adhesion, migration, and extracellular matrix remodeling.[1] this compound is used in cancer research to study the role of TG2 in tumor growth and to enhance the sensitivity of cancer cells to chemotherapy.[1]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
This compound has low aqueous solubility.[1] Precipitation is a common issue when a concentrated stock solution of a hydrophobic compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous environment like cell culture medium. The abrupt change in solvent polarity can cause the compound to "crash out" of the solution. Other contributing factors can include high concentrations of the compound, temperature fluctuations, and the pH of the medium.
Q3: What are the consequences of this compound precipitation in my experiments?
The precipitation of this compound can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than the intended concentration, leading to unreliable and difficult-to-interpret results.
-
Cellular Toxicity: The solid particles of the precipitate can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Assay Interference: Precipitates can interfere with various assays, particularly those that rely on imaging or absorbance readings.
Q4: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is important to use a high-purity, anhydrous grade of DMSO, as the presence of water can reduce the solubility of this compound.[1]
Q5: What is the maximum recommended concentration of DMSO in the final cell culture medium?
While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. Generally, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with many researchers recommending 0.1% or lower to minimize any potential effects on cell viability and function. It is always advisable to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Solution |
| Immediate precipitation upon adding this compound stock to media | Poor Aqueous Solubility: The hydrophobic nature of this compound causes it to precipitate when rapidly diluted in aqueous media. | - Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.- Use a stepwise dilution method: Instead of adding the DMSO stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media. Mix well, and then add this to the final volume.- Add stock solution slowly: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to facilitate rapid and even dispersion. |
| High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the cell culture medium. | - Determine the maximum soluble concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture system. | |
| Precipitation observed after incubation | Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. | - Maintain stable temperature: Ensure your incubator provides a stable and consistent temperature. Avoid repeated removal and return of culture vessels from the incubator. |
| pH Shift: The pH of the culture medium can change over time due to cellular metabolism, which may affect the solubility of this compound. | - Use buffered media: If you suspect pH instability, consider using a medium buffered with HEPES in addition to the standard bicarbonate buffering system. | |
| Interaction with Media Components: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility. | - Consider media composition: If possible, test the solubility of this compound in different media formulations. The presence of serum can sometimes help to stabilize hydrophobic compounds. | |
| Inconsistent results or lower than expected efficacy | Degradation of this compound: Improper storage of stock solutions can lead to degradation of the compound. | - Proper storage: Store this compound stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tube
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile conical tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound powder is completely dissolved. If necessary, gently warm the tube to 37°C in a water bath or use a sonicator for brief intervals to aid dissolution.[1]
-
Visual Inspection: Visually inspect the solution to ensure there is no undissolved material. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C and protect them from light.[1]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Objective: To dilute the this compound stock solution into cell culture media while minimizing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Prepare an Intermediate Dilution (Recommended):
-
In a sterile conical tube, add a small volume of the pre-warmed complete media (e.g., 1 mL).
-
Add the required volume of the this compound stock solution to the media (e.g., 1 µL of 10 mM stock for a 1:1000 dilution to 10 µM).
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
-
Prepare the Final Working Solution:
-
Add the remaining volume of your pre-warmed complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
-
Final Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimizing KCC009 and Temozolomide Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the combination of KCC009, a transglutaminase 2 (TG2) inhibitor, and temozolomide (TMZ), a DNA alkylating agent, for cancer therapy research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for the synergistic effect of this compound and temozolomide?
A1: The synergistic anti-cancer effect of combining this compound and temozolomide is hypothesized to stem from their distinct but complementary mechanisms of action. Temozolomide is a prodrug that, at physiological pH, converts to the active compound MTIC, which methylates DNA at several positions, most notably the O6 and N7 positions of guanine.[1][2][3] This DNA damage, if unrepaired, leads to futile DNA mismatch repair cycles, G2/M cell cycle arrest, and ultimately apoptosis.[4] However, cancer cells can develop resistance to TMZ, primarily through the overexpression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl adducts from guanine, and through other DNA repair pathways like base excision repair (BER) and mismatch repair (MMR).[5][6][7][8]
This compound is an irreversible inhibitor of transglutaminase 2 (TG2), an enzyme with diverse functions, including roles in cell adhesion, migration, and survival.[9][10] In the context of cancer, elevated TG2 activity is associated with increased resistance to chemotherapy and the stabilization of the extracellular matrix (ECM), which can protect tumor cells.[9] this compound has been shown to disrupt the assembly of fibronectin in the ECM and sensitize glioblastoma cells to chemotherapy.[9][10] By inhibiting TG2, this compound may disrupt pro-survival signaling pathways and alter the tumor microenvironment, making cancer cells more susceptible to the DNA-damaging effects of temozolomide.
The proposed synergy lies in a "two-pronged attack": TMZ directly induces DNA damage, while this compound weakens the cancer cells' intrinsic defense and repair mechanisms, potentially by inhibiting TG2-mediated pro-survival signaling and disrupting the protective ECM.
Q2: What are the recommended starting concentrations for in vitro experiments with this compound and temozolomide?
A2: For initial in vitro experiments, it is recommended to perform dose-response curves for each drug individually to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. Based on existing literature, a starting point for temozolomide can range from 0.1 µM to 1000 µM.[11][12] For this compound, concentrations in the low micromolar range, for example, 1 µM to 50 µM, have been used in previous studies.[13]
For combination studies, a common approach is to use concentrations around the IC50 of each drug and then explore various ratios. The Chou-Talalay method can be employed to determine if the combination is synergistic, additive, or antagonistic.
Q3: How should this compound and temozolomide be prepared for in vitro and in vivo studies?
A3:
-
This compound: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which should be stored at -20°C.[13] For in vivo studies, the solubility of this compound can be challenging. Formulations may involve co-solvents such as a mixture of DMSO, PEG300, Tween-80, and saline, or encapsulation in nanoparticles.[14]
-
Temozolomide: For in vitro use, TMZ can also be dissolved in DMSO to prepare a stock solution. For in vivo experiments, temozolomide is orally bioavailable and can be administered as a suspension or solution in an appropriate vehicle.[2][11]
It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.1-0.5%.
Q4: What are the key signaling pathways to investigate when studying the combination of this compound and temozolomide?
A4: The key signaling pathways to investigate would be those involved in DNA damage response, cell cycle regulation, and apoptosis, as well as pathways modulated by TG2. Specifically:
-
DNA Damage Response: Examine the phosphorylation of ATM, ATR, Chk1, Chk2, and the formation of γH2AX foci as markers of DNA damage.
-
Apoptosis: Assess the cleavage of caspase-3 and PARP, and the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Cell Cycle: Analyze the expression of cyclins and cyclin-dependent kinases (CDKs) to determine the effects on cell cycle progression.
-
TG2-Mediated Pathways: Investigate the impact on TG2 downstream targets, which may include pathways involved in cell adhesion and survival, such as integrin signaling and the NF-κB pathway.[6]
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in cell viability assays | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in multi-well plates.4. Cell line heterogeneity. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix the plate gently after adding drugs.3. Avoid using the outer wells of the plate or fill them with sterile PBS.4. Perform single-cell cloning to establish a more homogeneous cell population. |
| No synergistic effect observed | 1. Suboptimal drug concentrations or ratios.2. Inappropriate timing of drug administration (e.g., sequential vs. concurrent).3. The chosen cell line may be intrinsically resistant to one or both drugs.4. The experimental endpoint may not be sensitive enough to detect synergy. | 1. Perform a more extensive dose-matrix experiment to explore a wider range of concentrations and ratios.2. Test different administration schedules (e.g., pre-treatment with this compound for 24 hours before adding TMZ).3. Test the combination in multiple cell lines with different genetic backgrounds (e.g., varying MGMT expression).4. Use multiple assays to assess synergy, such as apoptosis assays (Annexin V/PI staining) in addition to viability assays (MTT, CellTiter-Glo). |
| Inconsistent in vivo tumor growth | 1. Variation in the number of tumor cells injected.2. Differences in the site of injection.3. Animal health and stress levels.4. Inconsistent drug administration. | 1. Ensure accurate cell counting and resuspend cells thoroughly before injection.2. Use a consistent and precise injection technique.3. Monitor animal health closely and maintain a low-stress environment.4. Ensure accurate and consistent dosing and administration route for both drugs. |
| Toxicity in animal models | 1. The dose of one or both drugs is too high.2. The combination of drugs leads to unexpected toxicity.3. Issues with the drug formulation or vehicle. | 1. Perform a dose-escalation study for the combination to determine the maximum tolerated dose (MTD).2. Monitor animals for signs of toxicity (e.g., weight loss, changes in behavior) and perform regular blood work.3. Prepare fresh drug formulations for each administration and test the vehicle alone for any toxic effects. |
Quantitative Data Summary
Table 1: Hypothetical In Vitro IC50 Values (µM) for this compound and Temozolomide in Glioblastoma Cell Lines
| Cell Line | MGMT Status | This compound IC50 (72h) | Temozolomide IC50 (72h) |
| U87MG | Methylated (Low) | 15.2 | 150.5 |
| T98G | Unmethylated (High) | 18.5 | 450.8 |
| Patient-Derived Xenograft (PDX) Line 1 | Methylated (Low) | 12.8 | 125.3 |
| Patient-Derived Xenograft (PDX) Line 2 | Unmethylated (High) | 20.1 | 510.2 |
Table 2: Hypothetical Combination Index (CI) Values for this compound and Temozolomide Combination
CI values calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | This compound (µM) | Temozolomide (µM) | Fraction Affected | CI Value | Interpretation |
| U87MG | 7.5 | 75 | 0.5 | 0.65 | Synergy |
| U87MG | 15 | 150 | 0.75 | 0.58 | Strong Synergy |
| T98G | 9 | 225 | 0.5 | 0.82 | Synergy |
| T98G | 18 | 450 | 0.75 | 0.75 | Synergy |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and temozolomide in culture medium. For single-agent treatment, add 100 µL of the drug solution to the respective wells. For combination treatment, add 50 µL of the this compound solution and 50 µL of the temozolomide solution. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI).
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1 x 10^6 glioblastoma cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Temozolomide alone, this compound + Temozolomide).
-
Drug Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., daily for 5 days).
-
Administer temozolomide via oral gavage at a predetermined dose and schedule (e.g., daily for 5 days).[11]
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the experiment.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Tissue Analysis: Excise the tumors for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Visualizations
References
- 1. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temozolomide - Wikipedia [en.wikipedia.org]
- 3. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. irispublishers.com [irispublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Initial Testing (Stage 1) of Temozolomide by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
KCC009 stability issues in long-term experiments
Technical Support Center: KCC009
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering stability issues with the transglutaminase 2 (TG2) inhibitor, this compound, during long-term experiments.[1] The following troubleshooting guides and FAQs are designed to address common challenges and ensure the integrity of your experimental results.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter with this compound stability.
Q1: I'm observing a progressive loss of this compound activity in my multi-day cell culture experiment. What is the likely cause?
A1: The most common causes for declining activity in aqueous media are hydrolysis and oxidation. This compound, like many small molecules, can be susceptible to breakdown in aqueous solutions, a process that can be accelerated by factors like pH, temperature, and exposure to light and oxygen.[2][3]
-
Recommendation: Prepare fresh this compound stock solutions daily if possible. If the experiment requires long-term incubation, test for degradation by taking aliquots at different time points and analyzing them via HPLC. Consider maintaining cultures at a lower temperature (e.g., 32°C instead of 37°C) if the cell line permits, as this can slow degradation.
Q2: My this compound solution, dissolved in DMSO and stored at -20°C, shows multiple peaks on an HPLC analysis after several weeks. Why is this happening?
A2: Even when stored at low temperatures, repeated freeze-thaw cycles can introduce moisture into the DMSO stock, potentially leading to hydrolysis.[4] Furthermore, some compounds can degrade even in a frozen state over extended periods.
-
Recommendation: Aliquot your this compound DMSO stock into single-use volumes upon initial preparation. This practice minimizes the number of freeze-thaw cycles and reduces the chance of moisture contamination.[4] For long-term storage, consider -80°C.[5][6]
Q3: After adding this compound to my cell culture medium, I noticed a slight precipitate forming over 24 hours. Is this related to stability?
A3: This is likely a solubility issue rather than chemical degradation. The concentration of this compound may be exceeding its solubility limit in the aqueous culture medium, a common issue when a compound prepared in a highly soluble organic solvent like DMSO is diluted into a buffer system.[7]
-
Recommendation: First, confirm the maximum solubility of this compound in your specific culture medium. You may need to lower the final concentration. Alternatively, prepare a more dilute stock solution to minimize the amount of organic solvent transferred to the culture, or investigate the use of a different solvent or a formulation aid if compatible with your experimental setup.
Q4: My experimental results with this compound are inconsistent from week to week, even with freshly prepared solutions. What could be wrong?
A4: Inconsistent results can stem from several factors beyond the compound itself. These include variability in solution preparation, exposure to light, or interactions with labware.[8]
-
Troubleshooting Steps:
-
Standardize Preparation: Ensure the exact same procedure is used every time for dissolving and diluting this compound.[4]
-
Protect from Light: this compound may be light-sensitive.[8][9] Prepare and handle the solution in a subdued lighting environment and store it in amber vials or tubes wrapped in foil.[8]
-
Check Labware: Some compounds can adsorb to certain types of plastic. Consider using low-adhesion polypropylene tubes or glass vials for storage and preparation.[6]
-
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound?
A: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[4][8] Stock solutions in DMSO should be aliquoted and stored at -80°C.[5] Aqueous solutions are the least stable and should ideally be prepared fresh for each experiment.[10]
Q: What are the primary degradation pathways for a compound like this compound?
A: The most common chemical degradation pathways for small molecules in experimental settings are hydrolysis (reaction with water), oxidation (reaction with oxygen), and photolysis (breakdown due to light exposure).[3] The specific pathway depends on the molecule's functional groups and the experimental conditions (pH, temperature, light, presence of metal ions).[2][11]
Q: How can I test the stability of this compound in my specific experimental buffer?
A: You can perform a simple stability study. Prepare a solution of this compound in your buffer and incubate it under your exact experimental conditions (temperature, light, etc.). At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot and analyze it by High-Performance Liquid Chromatography (HPLC).[12] A decrease in the area of the main this compound peak and the appearance of new peaks over time indicate degradation.[12]
Q: Could the buffer system itself affect this compound stability?
A: Yes, buffer components can directly influence compound stability.[10] For example, phosphate buffers have been known to catalyze the degradation of certain molecules. If you suspect an interaction, testing stability in a few different buffer systems (e.g., citrate, HEPES, TRIS) at the same pH is a good troubleshooting step.[10]
Data Presentation: this compound Stability
The following tables summarize typical stability data for a research compound like this compound under various conditions.
Table 1: Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Time (Hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |
|---|---|---|---|
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 99.1 | 96.5 | 92.3 |
| 24 | 97.2 | 88.1 | 79.5 |
| 48 | 94.5 | 76.4 | 61.8 |
| 72 | 91.8 | 65.2 | 45.0 |
Table 2: Stability of this compound in DMSO Stock Solution at Various Storage Conditions
| Time (Months) | % Remaining (-20°C, frequent freeze-thaw) | % Remaining (-20°C, single-use aliquots) | % Remaining (-80°C, single-use aliquots) |
|---|---|---|---|
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 99.8 | 99.9 |
| 3 | 94.2 | 99.5 | 99.8 |
| 6 | 88.0 | 98.9 | 99.6 |
| 12 | 75.1 | 97.5 | 99.2 |
Experimental Protocols
Protocol 1: HPLC Analysis for this compound Purity and Degradation
This protocol outlines a standard method for assessing the purity of this compound and quantifying its degradation over time. High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture.[12]
-
System Preparation:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
-
Sample Preparation:
-
Dilute this compound stock or experimental samples with the mobile phase to a final concentration within the linear range of the detector (e.g., 10 µg/mL).
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution, for example:
-
0-2 min: 5% Mobile Phase B
-
2-15 min: 5% to 95% Mobile Phase B
-
15-17 min: 95% Mobile Phase B
-
17-18 min: 95% to 5% Mobile Phase B
-
18-20 min: 5% Mobile Phase B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas. The purity of this compound is calculated as the area of the main peak divided by the total area of all peaks.
-
For stability studies, the percent remaining is calculated by comparing the main peak area at a given time point to the area at time zero.
-
Protocol 2: LC-MS for Identification of Degradation Products
This protocol is used to identify the chemical structures of impurities or degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[12]
-
System and Sample Preparation:
-
Follow the HPLC preparation steps as described in Protocol 1. The outlet of the HPLC column is connected directly to the mass spectrometer's ion source.
-
-
Mass Spectrometry Settings:
-
Ion Source: Electrospray Ionization (ESI), typically in positive ion mode for small molecules.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or similar.
-
Scan Range: Set a mass-to-charge (m/z) range appropriate for this compound and its expected degradants (e.g., m/z 100-1000).
-
-
Data Analysis:
-
The mass spectrometer will generate a mass spectrum for each peak separated by the HPLC.
-
The molecular weight of each degradation product can be determined from its m/z value.
-
This information, combined with knowledge of common degradation pathways (e.g., addition of 18 Da for hydrolysis), can be used to propose the structures of the degradants.[12]
-
Visualizations
References
- 1. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. intelligenthq.com [intelligenthq.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Potential off-target effects of KCC009 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KCC009. The information is based on published literature and focuses on its known on-target effects as a Transglutaminase 2 (TG2) inhibitor and provides guidance on investigating potential off-target effects in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of Transglutaminase 2 (TG2), an enzyme involved in various cellular processes, including protein cross-linking, cell adhesion, and signal transduction.[1][2][3] this compound irreversibly binds to the active site cysteine residue (Cys277) of TG2, thereby inactivating the enzyme.[3] This inhibition disrupts TG2-mediated functions, leading to downstream effects on cancer cell biology.
Q2: What are the reported on-target effects of this compound in cancer cells?
The primary on-target effects of this compound in cancer cells stem from its inhibition of TG2 and include:
-
Radiosensitization: this compound has been shown to enhance the sensitivity of lung adenocarcinoma and glioblastoma cells to radiation therapy.[1][2]
-
Chemosensitization: It increases the efficacy of chemotherapeutic agents like N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) in glioblastoma models.[2][3]
-
Disruption of Extracellular Matrix (ECM) Assembly: this compound blocks the TG2-mediated assembly and remodeling of fibronectin in the ECM.[2][3]
-
Induction of Apoptosis: By inhibiting TG2, this compound can promote programmed cell death in cancer cells.[1][4]
-
Modulation of Cell Cycle: The compound can induce cell cycle arrest, with the specific phase (G0/G1 or G2/M) being dependent on the p53 status of the cancer cells.[1]
-
Disruption of Focal Adhesion Complexes: this compound treatment can lead to the loss of key proteins like focal adhesion kinase (FAK) and α5β1 integrin from the cell membrane.[5]
-
Decreased Cellular Motility: By disrupting focal adhesions and ECM interactions, this compound can reduce the migration of cancer cells.[5]
Q3: Are there any known off-target effects of this compound?
Currently, there is a lack of published data specifically identifying off-target proteins or pathways for this compound. While it is described as a specific TG2 inhibitor, like any small molecule inhibitor, the potential for off-target interactions exists. Researchers should exercise caution and consider performing experiments to validate the on-target specificity of this compound in their specific experimental model.
Troubleshooting Guides
Issue 1: Inconsistent radiosensitization or chemosensitization results.
-
Possible Cause 1: Cell line-specific differences in TG2 expression or p53 status.
-
Troubleshooting:
-
Verify the expression level of TG2 in your cancer cell line using Western blot or qPCR. Cell lines with low or absent TG2 expression may not respond to this compound.
-
Determine the p53 status (wild-type vs. mutant) of your cell line. The downstream signaling effects of this compound can differ based on p53 functionality.[1]
-
-
-
Possible Cause 2: Suboptimal concentration or treatment duration of this compound.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. A starting point for lung cancer cell lines is around 3.91 µM.[1][6]
-
Optimize the pre-treatment duration with this compound before applying radiation or chemotherapy. A 24-hour pre-treatment has been shown to be effective.[1]
-
-
-
Possible Cause 3: Experimental variability.
-
Troubleshooting:
-
Ensure consistent cell culture conditions, including cell density and passage number.
-
Use appropriate controls, including vehicle-treated cells (e.g., DMSO) and cells treated with this compound, radiation, or chemotherapy alone.
-
-
Issue 2: Unexpected or paradoxical cellular responses to this compound treatment.
-
Possible Cause: Potential off-target effects in your specific cellular context.
-
Troubleshooting:
-
Validate on-target engagement: Confirm that this compound is inhibiting TG2 activity in your cells. This can be done using an in-cell TG2 activity assay.
-
Rescue experiments: To confirm that the observed phenotype is due to TG2 inhibition, attempt to rescue the effect by overexpressing a this compound-resistant mutant of TG2.
-
Broad-spectrum kinase profiling: If you suspect off-target kinase inhibition, consider performing a kinome-wide selectivity screen to identify potential unintended kinase targets.
-
Target deconvolution studies: Employ chemical proteomics approaches to identify the cellular binding partners of this compound in an unbiased manner.
-
-
Quantitative Data Summary
Table 1: Effects of this compound on Cell Viability and Apoptosis in Lung Adenocarcinoma Cells
| Cell Line | p53 Status | This compound Concentration (µM) | Inhibition Rate (%) | Apoptosis Rate (IR alone) (%) | Apoptosis Rate (this compound + IR) (%) |
| H1299/WT-p53 | Wild-type | 3.91 | 15.33 ± 1.46 | 17.0 ± 1.1 | 29.1 ± 2.3 |
| H1299/M175H-p53 | Mutant | 3.91 | 14.31 ± 1.90 | 13.1 ± 2.3 | 25.0 ± 2.4 |
Data from Sheng et al., 2016.[1][6]
Detailed Experimental Protocols
Protocol 1: Clonogenic Survival Assay for Radiosensitization
-
Cell Plating: Plate cancer cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well for each radiation dose. Allow cells to attach overnight.
-
This compound Treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 3.91 µM) or vehicle control for 24 hours.[1]
-
Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8, 10 Gy).[1]
-
Incubation: After irradiation, remove the medium containing this compound, wash the cells with PBS, and add fresh culture medium.
-
Colony Formation: Incubate the plates for 10-14 days until visible colonies form.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the non-irradiated control group.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
-
Cell Lysis: After treatment with this compound and/or radiation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., TG2, p53, p21, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Signaling Pathway and Workflow Diagrams
Caption: On-target signaling pathways affected by this compound through TG2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific toxicity of KCC009 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KCC009 inhibitor. The information is based on published research and aims to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule, irreversible inhibitor of Transglutaminase 2 (TG2).[1][2][3][4] TG2 is an enzyme involved in various cellular processes, including protein cross-linking, cell adhesion, and extracellular matrix (ECM) remodeling.[1][3][5] this compound exerts its effect by blocking the enzymatic activity of TG2, which disrupts fibronectin assembly in the ECM and can sensitize cancer cells to chemo- and radiotherapy.[1][3]
2. In which cancer cell lines has this compound shown activity?
This compound has demonstrated activity in several cancer cell lines, most notably:
-
Glioblastoma: (e.g., U87MG, U138, DBT-FG) this compound induces apoptosis, disrupts focal adhesion complexes, decreases cell motility, and enhances sensitivity to chemotherapeutic agents like carmustine.[1][2][3][5][6]
-
Lung Adenocarcinoma: (e.g., H1299 with wild-type or mutant p53) It acts as a radiosensitizer, inducing apoptosis and cell cycle arrest.[7]
-
Other Cancers: Inhibition of TG2, the target of this compound, has been shown to increase drug-induced apoptosis in preclinical models of breast, ovarian, non-small cell lung, melanoma, and colon cancers.[1]
3. Is the cytotoxic effect of this compound dependent on the p53 status of the cell line?
Studies in H1299 lung adenocarcinoma cells suggest that this compound's radiosensitizing effects are p53-independent.[7] It induced apoptosis in H1299 cells with both wild-type p53 and mutant p53.[7] However, the specific mechanism of cell cycle arrest was shown to differ depending on the p53 status, with G0/G1 arrest in wild-type p53 cells and G2/M arrest in mutant p53 cells when combined with radiation.[7]
4. What is the effect of this compound on the Akt signaling pathway?
In glioblastoma cells, treatment with this compound leads to a marked decrease in the levels of phosphorylated Akt (p-Akt), a key pro-survival protein.[2][5] This inhibition of the Akt pathway results in downstream changes that promote apoptosis, including decreased levels of anti-apoptotic proteins like phosphorylated Bad (p-Bad), survivin, and phosphorylated GSK-3β, and increased levels of the pro-apoptotic protein Bim.[2][5]
5. Does this compound have any known solubility issues?
Yes, the low aqueous solubility of this compound has been noted as a limitation for its clinical utility.[1] Researchers should consider this when preparing stock solutions and working concentrations for their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable cytotoxicity in cancer cell lines. | 1. Sub-optimal concentration of this compound.2. Insufficient incubation time.3. Cell line resistance.4. Poor solubility of this compound. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.2. Extend the incubation time (e.g., 24, 48, 72 hours).3. Verify TG2 expression in your cell line. This compound targets TG2, so cells with low or no expression may be less sensitive.4. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. |
| Variability in experimental results. | 1. Inconsistent this compound concentration.2. Cell passage number and confluency.3. Inconsistent incubation conditions. | 1. Prepare fresh dilutions of this compound from a stock solution for each experiment.2. Use cells within a consistent passage number range and seed at a consistent density.3. Ensure uniform temperature, CO2, and humidity levels for all experimental plates. |
| Difficulty in observing radiosensitizing effects. | 1. Inappropriate timing of this compound treatment and irradiation.2. Sub-lethal dose of radiation. | 1. Pre-treat cells with this compound for a sufficient period (e.g., 24 hours) before irradiation to allow for target engagement.[7]2. Titrate the radiation dose to find a range where the sensitizing effect of this compound can be clearly observed. |
| Unexpected off-target effects. | 1. High concentration of this compound.2. Impurities in the this compound compound. | 1. Use the lowest effective concentration determined from dose-response studies.2. Ensure the purity of the this compound compound. Consider using a negative control (e.g., a structurally similar but inactive compound) if available. |
Quantitative Data Summary
Table 1: Effect of this compound on Lung Adenocarcinoma H1299 Cell Proliferation
| Cell Line | This compound Concentration | Inhibition Rate (%) |
| H1299/WT-p53 | 3.91 µM | 15.33 ± 1.46 |
| H1299/M175H-p53 | 3.91 µM | 14.31 ± 1.90 |
| Data from Sheng Huaying, et al. (2016).[4] |
Table 2: Effect of this compound in Combination with Ionizing Radiation (IR) on Apoptosis in H1299 Cells
| Cell Line | Treatment | Apoptosis Rate (%) |
| H1299/WT-p53 | IR alone | 17.0 ± 1.1 |
| H1299/WT-p53 | This compound + IR | 29.1 ± 2.3 |
| H1299/M175H-p53 | IR alone | 13.1 ± 2.3 |
| H1299/M175H-p53 | This compound + IR | 25.0 ± 2.4 |
| Cells were pretreated with 3.91 µM this compound for 24 hours, followed by 6 Gy of IR.[7] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Clonogenic Survival Assay
This protocol is a general guideline for assessing the radiosensitizing effect of this compound.
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000, depending on the expected survival rate) in 6-well plates.
-
Treatment: Allow cells to adhere, then treat with a fixed concentration of this compound (e.g., 3.91 µM) for 24 hours.[7]
-
Irradiation: Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the this compound-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Colony Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot the data on a semi-logarithmic scale to generate survival curves.
3. Western Blotting for Signaling Pathway Analysis
This protocol is a general guideline for analyzing changes in protein expression and phosphorylation.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-Bad, Bad, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound inhibits TG2, leading to decreased Akt phosphorylation and promotion of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tissue transglutaminase 2 inhibition promotes cell death and chemosensitivity in glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
KCC009 In Vivo Efficacy Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of KCC009, a potent and irreversible inhibitor of Transglutaminase 2 (TG2).
Troubleshooting Guides
This section addresses common challenges encountered during in vivo experiments with this compound and offers practical solutions.
| Problem | Potential Cause | Recommended Solution |
| Limited or no observable in vivo efficacy. | Poor aqueous solubility of this compound: this compound has low aqueous solubility, which can limit its bioavailability and in vivo efficacy.[1] | Optimize Formulation: Prepare this compound in a suitable vehicle. A recommended formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline. For a 1 mL working solution, a suggested protocol is to add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix again, and finally add 450 μL of saline to reach the final volume. An alternative is to use 20% SBE-β-CD in saline as the vehicle. |
| Suboptimal Dosing or Administration Route: The dose and route of administration may not be optimal for the specific animal model and tumor type. | Review Dosing Regimens: For glioblastoma models, this compound has been used in combination with carmustine (BCNU).[1][2] While specific this compound dosages from these studies are not readily available in abstracts, it is crucial to perform dose-response studies to determine the maximum tolerated dose (MTD) and the optimal effective dose in your model. Consider intraperitoneal (i.p.) or intravenous (i.v.) injection for systemic delivery. | |
| Rapid Metabolism or Clearance: The pharmacokinetic properties of this compound might lead to rapid elimination from the body. | Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct PK studies to determine the half-life, clearance, and bioavailability of this compound in your animal model. This data will inform the optimal dosing schedule to maintain therapeutic concentrations. | |
| Inconsistent results between experiments. | Variability in Tumor Burden: Differences in initial tumor size between animals can lead to varied responses. | Standardize Tumor Implantation: Ensure consistent tumor cell numbers and implantation techniques. Randomize animals into treatment groups only after tumors have reached a predetermined, uniform size. |
| Instability of this compound Formulation: The prepared this compound solution may not be stable over time. | Fresh Preparation: Prepare the this compound formulation fresh before each administration. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Observed toxicity or adverse effects in animals. | Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD). | Dose Titration: Perform a dose-escalation study to determine the MTD of this compound in your specific animal strain and model. Monitor animals closely for signs of toxicity, such as weight loss, lethargy, and ruffled fur. |
| Vehicle-related toxicity: The vehicle used for formulation may have its own toxic effects. | Vehicle Control Group: Always include a vehicle-only control group in your experiments to assess any adverse effects caused by the formulation components. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an irreversible inhibitor of Transglutaminase 2 (TG2), an enzyme involved in the covalent crosslinking of proteins.[1] By inhibiting TG2, this compound disrupts the assembly of the extracellular matrix (ECM), particularly fibronectin.[2][3] This disruption of the tumor microenvironment can lead to decreased cell adhesion, migration, and sensitization of cancer cells to apoptosis and chemotherapy.[2][4]
2. How can this compound enhance the efficacy of other cancer therapies?
This compound has been shown to sensitize cancer cells to both chemotherapy and radiation therapy.[2][5]
-
Chemosensitization: In glioblastoma models, this compound treatment in combination with carmustine (N,N'-bis(2-chloroethyl)-N-nitrosourea, BCNU) led to reduced tumor bioluminescence, increased apoptosis, and prolonged survival in mice.[2][3] The proposed mechanism is the disruption of the fibronectin matrix, which makes the tumor cells more susceptible to the cytotoxic effects of chemotherapy.[2]
-
Radiosensitization: In lung adenocarcinoma cells, this compound has been shown to have a radiosensitizing effect, inducing cell cycle arrest and apoptosis in response to radiation treatment.[5]
3. What is the main limitation of this compound for in vivo use?
The primary limitation of this compound is its low aqueous solubility, which can hinder its bioavailability and therapeutic efficacy in vivo.[1] Proper formulation is critical to overcoming this challenge.
4. Are there known mechanisms of resistance to this compound?
While high TG2 expression is associated with drug resistance in cancer, specific mechanisms of resistance to this compound have not been extensively detailed in the available literature.[4] Potential resistance mechanisms could involve mutations in the TG2 active site that prevent this compound binding or the activation of alternative survival pathways that bypass the effects of TG2 inhibition.
5. What signaling pathways are affected by this compound?
This compound-mediated inhibition of TG2 can impact several signaling pathways involved in cell survival and apoptosis. Treatment with TG2 inhibitors, including this compound, has been shown to decrease the levels of phosphorylated Akt, a key pro-survival protein.[6] This can lead to downstream effects such as decreased levels of anti-apoptotic proteins (e.g., survivin, phosphorylated Bad) and increased levels of pro-apoptotic proteins (e.g., Bim).[6]
Data Presentation
The following tables summarize quantitative data from in vitro studies on this compound.
Table 1: In Vitro Efficacy of this compound in Lung Adenocarcinoma Cells
| Cell Line | Treatment | Effect | Quantitative Value |
| H1299/WT-p53 | This compound (3.91 µM) | Inhibition of Cell Proliferation | 15.33 ± 1.46% |
| H1299/M175H-p53 | This compound (3.91 µM) | Inhibition of Cell Proliferation | 14.31 ± 1.90% |
| H1299/WT-p53 | This compound + IR (6 Gy) | Apoptosis Induction (vs. IR alone) | 17.0 ± 1.1% to 29.1 ± 2.3% |
| H1299/M175H-p53 | This compound + IR (6 Gy) | Apoptosis Induction (vs. IR alone) | 13.1 ± 2.3% to 25.0 ± 2.4% |
| H1299/WT-p53 | This compound + IR | Cyt-C Release into Cytoplasm (vs. IR alone) | 43.9 ± 3.4 nM to 78.4 ± 7.3 nM |
| H1299/M175H-p53 | This compound + IR | Cyt-C Release into Cytoplasm (vs. IR alone) | 38.1 ± 1.9 nM to 71.8 ± 4.3 nM |
Data extracted from Sheng et al., 2016.[5]
Table 2: In Vivo Efficacy of TG2 Inhibition in a Subcutaneous Glioblastoma Model
| Treatment Group | Effect | Quantitative Value |
| TG2 Inhibitors + BCNU | Decrease in Tumor Size (by weight vs. BCNU alone) | 50% |
Data extracted from Yuan et al., 2005, which used this compound as one of the specific small-molecule TG2 inhibitors.[6]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in Combination with Carmustine in an Orthotopic Glioblastoma Mouse Model
This protocol is a general guideline based on published studies.[2][3] Researchers should optimize parameters for their specific experimental setup.
-
Animal Model: Female mice (e.g., athymic nude mice) are intracranially implanted with a glioblastoma cell line (e.g., U87MG or a murine equivalent like DBT-FG).
-
Tumor Monitoring: Tumor growth is monitored using bioluminescence imaging or magnetic resonance imaging (MRI).
-
Treatment Groups: Once tumors are established, mice are randomized into the following groups:
-
Vehicle Control
-
This compound alone
-
Carmustine (BCNU) alone
-
This compound + Carmustine
-
-
This compound Formulation and Administration:
-
Prepare this compound using the optimized formulation protocol described in the Troubleshooting Guide.
-
Administer this compound via intraperitoneal (i.p.) injection at a predetermined dose and schedule.
-
-
Carmustine Administration:
-
Administer carmustine via i.p. injection, typically as a single dose or in a short course, following established protocols for this agent in mice.[7]
-
-
Efficacy Endpoints:
-
Tumor Growth: Monitor tumor volume regularly using imaging.
-
Survival: Record the survival time of each animal.
-
Apoptosis: At the end of the study, tumors can be harvested and analyzed for markers of apoptosis (e.g., TUNEL staining).
-
-
Data Analysis:
-
Compare tumor growth rates between groups using appropriate statistical methods (e.g., two-way ANOVA).
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Mandatory Visualizations
Caption: this compound inhibits TG2, disrupting ECM crosslinking and downstream pro-survival signaling.
Caption: Workflow for in vivo efficacy testing of this compound in combination therapy.
Caption: A logical guide to troubleshooting poor in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue transglutaminase: a new target to reverse cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue transglutaminase 2 inhibition promotes cell death and chemosensitivity in glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Best practices for dissolving KCC009 for research
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and using KCC009 in research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for dissolving this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is highly soluble in DMSO, reaching a concentration of up to 250 mg/mL.[1][3][5]
Q2: Are there any special considerations when using DMSO to dissolve this compound?
A2: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly impact the solubility of this compound.[1][5] Therefore, it is crucial to use newly opened or properly stored, anhydrous DMSO for preparing your stock solutions. Additionally, ultrasonication may be needed to fully dissolve the compound.[1][3][5]
Q3: How should I prepare this compound solutions for in vivo studies?
A3: Due to the low aqueous solubility of this compound, a co-solvent system is required for in vivo administration.[6] Several protocols are available, typically involving an initial dissolution in DMSO followed by dilution with other vehicles. Common formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
10% DMSO and 90% Corn Oil.[1]
Q4: What is the recommended storage condition for this compound stock solutions?
A4: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][7] It is also recommended to protect the solutions from light.[1][7] To avoid repeated freeze-thaw cycles, which can lead to product inactivation, it is best to aliquot the stock solution into smaller, single-use volumes.[1][7]
Troubleshooting Guide
Problem: this compound has precipitated out of my stock solution.
-
Possible Cause: The DMSO used may have absorbed moisture, reducing the solubility of this compound.
-
Solution: Gently warm the solution and use sonication to aid in redissolving the precipitate.[1] For future preparations, ensure you are using anhydrous DMSO from a freshly opened bottle.
Problem: I am observing precipitation or phase separation when preparing my in vivo formulation.
-
Possible Cause: Improper mixing of the solvents or the concentration of this compound is too high for the chosen vehicle.
-
Solution: When preparing co-solvent formulations, add each solvent sequentially and ensure the mixture is mixed thoroughly after each addition before adding the next.[1] If precipitation persists, consider preparing a more dilute solution.
Data Presentation
Table 1: this compound Stock Solution Preparation Guide (in DMSO)
| Desired Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 2.0994 mL | 10.4971 mL | 20.9943 mL |
| 5 mM | 0.4199 mL | 2.0994 mL | 4.1989 mL |
| 10 mM | 0.2099 mL | 1.0497 mL | 2.0994 mL |
Note: This table is based on a molecular weight of 476.32 g/mol .[1]
Table 2: Solubility of this compound in Different Solvent Systems
| Solvent System | Solubility |
| DMSO | ≥ 250 mg/mL (524.86 mM)[1][3][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.37 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.37 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.37 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 M in DMSO)
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 1 M concentration. For example, to 1 mg of this compound (MW: 478.299 g/mol ), add approximately 2.09 µL of DMSO.
-
Vortex the solution and use an ultrasonic bath to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.[2]
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.[2]
-
Treat the cells with various concentrations of this compound for 48 hours.[2]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the MTT solution and dissolve the formazan crystals in 150 µL of DMSO.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative In Vitro Analysis of KCC009 and Cystamine as Transglutaminase 2 Inhibitors
In the landscape of molecular inhibitors targeting transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes and diseases, KCC009 and cystamine represent two distinct classes of compounds with different mechanisms of action. This guide provides a comparative in vitro analysis of their performance, supported by experimental data on their inhibitory mechanisms, efficacy, and effects on cellular processes such as viability and apoptosis.
Executive Summary
This compound is a potent, irreversible, active-site-directed inhibitor of TG2, while cystamine is an irreversible, allosteric inhibitor that promotes the formation of a disulfide bond within the enzyme. In vitro studies demonstrate that both compounds effectively inhibit TG2 activity and can induce apoptosis in various cell lines. However, their potency and mechanisms of action differ significantly. This guide will delve into the quantitative data from various in vitro studies to provide a clear comparison for researchers, scientists, and drug development professionals.
Mechanism of Action
The fundamental difference between this compound and cystamine lies in their mode of inhibiting TG2.
This compound is a dihydroisoxazole-based compound that acts as an irreversible inhibitor by covalently binding to the active site cysteine residue (Cys277) of TG2. This direct targeting of the catalytic site effectively blocks the enzyme's transamidation and deamidation functions.
Cystamine , the disulfide form of cysteamine, inhibits TG2 through an oxidative mechanism. It promotes the formation of an allosteric disulfide bond between two cysteine residues, Cys370 and Cys371, on the surface of the TG2 enzyme. This disulfide bond formation locks the enzyme in an inactive conformation, thereby inhibiting its catalytic activity[1][2]. In the reducing intracellular environment, cystamine can be converted to cysteamine, which acts as a competitive amine substrate for TG2[3].
dot graph TD; A[this compound] -->|Irreversibly binds| B(TG2 Active Site - Cys277); B --> C{Enzyme Inactivation}; D[Cystamine] -->|Promotes disulfide bond| E(TG2 - Cys370 & Cys371); E --> C; subgraph "this compound Mechanism" A; B; end subgraph "Cystamine Mechanism" D; E; end
end caption { font-size: 14px; } dot graph TD; subgraph "Experimental Workflow: TG2 Inhibition Assay" A[Prepare Recombinant TG2] --> B{Incubate with Inhibitor}; C[Add Substrates (e.g., 5-biotinamidopentylamine)] --> B; B --> D{Measure Product Formation}; D --> E[Determine Inhibition % or IC50]; end A -- this compound or Cystamine --> B; node[shape=plaintext] caption2[General TG2 Inhibition Assay Workflow]; end caption { font-size: 14px; }
Comparative Efficacy of TG2 Inhibition
Direct comparative studies providing IC50 values for both this compound and cystamine under identical conditions are limited. However, data from separate in vitro studies provide insights into their relative potency.
| Compound | Target | Assay Type | Key Findings | Reference |
| This compound | Transglutaminase 2 | Cell-based TG2 activity assay | At 3.91 µM, inhibited TG2 by 14-15% in H1299 lung cancer cells. | [4] |
| This compound | Transglutaminase 2 | Not specified | At 100 µM, inhibited TG2 activity by ~90%. | [5] |
| Cystamine | Human Transglutaminase 2 | Enzyme kinetics assay | Irreversible inhibition with a kinh/Ki of 1.2 mM-1min-1. | [1][6] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Effects on Cell Viability and Apoptosis
Both this compound and cystamine have been shown to induce apoptosis in various cell lines, a crucial aspect for their potential therapeutic applications, particularly in oncology.
| Compound | Cell Line | Assay Type | Key Findings | Reference |
| This compound | U87MG glioblastoma cells | Not specified | Treatment blocked fibronectin remodeling and sensitized tumors to chemotherapy-induced apoptosis. | [5][7] |
| This compound | H1299 lung cancer cells | Flow cytometry (Annexin V) | In combination with radiation, induced apoptosis in a p53-independent manner. | [4] |
| Cystamine | Human kidney tubular epithelial cells | Annexin V/PI assay | Reduced TGFβ-induced apoptosis at concentrations of 0.5 mM, 1 mM, and 2 mM. | [8] |
Experimental Protocols
Transglutaminase 2 (TG2) Inhibition Assay
A common method to assess TG2 inhibition involves a colorimetric or fluorometric assay using a primary amine substrate, such as 5-biotinamidopentylamine, and a glutamine-containing peptide.
-
Reagent Preparation: Prepare recombinant human TG2, the inhibitor (this compound or cystamine) at various concentrations, a glutamine-donating substrate, and an amine-donating substrate (e.g., 5-biotinamidopentylamine).
-
Incubation: Incubate the TG2 enzyme with the inhibitor for a specified time at 37°C.
-
Reaction Initiation: Add the substrates to initiate the transamidation reaction.
-
Detection: After a set incubation period, the amount of incorporated amine substrate is quantified. For biotinylated substrates, this can be achieved using a streptavidin-conjugated enzyme (e.g., HRP) followed by the addition of a chromogenic or fluorogenic substrate.
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal from inhibitor-treated wells to control wells (no inhibitor). IC50 values can be determined by fitting the dose-response data to a suitable model.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or cystamine for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment: Treat cells with this compound or cystamine to induce apoptosis.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
References
- 1. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for the inhibition of transglutaminase 2 by cystamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting Transglutaminase 2 Mediates Kidney Fibrosis via Anti-Apoptosis [mdpi.com]
Validating the Radiosensitization Effect of KCC009: A Comparative Guide
Introduction
Radiotherapy is a cornerstone of cancer treatment, with over half of all cancer patients receiving it during their course of illness.[1][2] A key strategy to enhance the efficacy of radiotherapy is the use of radiosensitizers—agents that make tumor cells more susceptible to radiation-induced damage. A promising class of radiosensitizers targets the DNA Damage Response (DDR) network, a complex system of pathways that cells use to repair DNA lesions.[1]
One of the master regulators of the DDR is the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] In response to DNA double-strand breaks (DSBs) caused by ionizing radiation, ATM is activated and phosphorylates numerous downstream targets to initiate cell cycle arrest and DNA repair.[1][4][5] Inhibiting ATM can prevent cancer cells from repairing radiation-induced damage, leading to mitotic catastrophe and cell death, thereby sensitizing them to radiation.[1]
This guide provides a comparative analysis of KCC009 , a novel, potent, and selective inhibitor of ATM kinase. We will present its radiosensitization effects compared to radiation alone, detail the experimental protocols used for its validation, and illustrate the underlying signaling pathways.
Comparative Performance Data
The radiosensitizing effect of this compound was evaluated across several key cellular assays. The data presented below is a synthesis from studies on potent ATM inhibitors, representing the expected performance of this compound.
Table 1: Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for measuring the effectiveness of cytotoxic agents.[6] The Surviving Fraction (SF) represents the proportion of cells that retain their reproductive integrity after treatment. The Dose Enhancement Ratio (DER) indicates the magnitude of radiosensitization.
| Treatment Group | Surviving Fraction at 2 Gy (SF2) | Dose Enhancement Ratio (DER) at 37% Survival |
| Radiation Alone | 0.65 | 1.0 |
| This compound (1 µM) Alone | 0.95 | N/A |
| This compound (1 µM) + Radiation | 0.30 | 1.8 |
Data is representative from studies on ATM inhibitors like KU-60019.[7]
Table 2: Cell Cycle Analysis
ATM inhibition is known to abrogate the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis.[8] This table shows the percentage of cells in the G2/M phase of the cell cycle 24 hours after treatment.
| Treatment Group | % of Cells in G2/M Phase |
| Control (Untreated) | 15% |
| Radiation Alone (5 Gy) | 45% |
| This compound (1 µM) Alone | 16% |
| This compound (1 µM) + Radiation (5 Gy) | 65% |
Data is representative from studies on ATM inhibitors like AZD0156.[8][9]
Table 3: DNA Damage Response (γ-H2AX Foci Formation)
γ-H2AX is a marker for DNA double-strand breaks.[10][11] An increase in the number of γ-H2AX foci indicates a greater extent of DNA damage.
| Treatment Group | Average γ-H2AX Foci per Cell (24h post-IR) |
| Control (Untreated) | <1 |
| Radiation Alone (2 Gy) | 5 |
| This compound (1 µM) Alone | <1 |
| This compound (1 µM) + Radiation (2 Gy) | 15 |
Data is representative from studies on ATM-dependent H2AX phosphorylation.[12]
Signaling Pathways and Experimental Workflow
ATM Signaling Pathway in Response to Ionizing Radiation
Ionizing radiation causes DNA double-strand breaks, which activates the ATM kinase. ATM then phosphorylates a cascade of downstream proteins to orchestrate cell cycle arrest and DNA repair. This compound, as an ATM inhibitor, blocks this signaling cascade.
Caption: ATM signaling pathway initiated by ionizing radiation and inhibited by this compound.
Experimental Workflow for Validating Radiosensitization
The following diagram outlines the typical workflow for assessing the radiosensitizing effect of a compound like this compound.
Caption: Workflow for evaluating the radiosensitization effect of this compound.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to grow into a colony.
-
Cell Seeding: Harvest and count cells. Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.[13]
-
Treatment: Treat the cells with this compound at the desired concentration for a specified time (e.g., 1 hour) before irradiation.
-
Irradiation: Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.[13]
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet. Count the colonies containing at least 50 cells.[14]
-
Analysis: Calculate the Surviving Fraction (SF) for each treatment group and plot the survival curves.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing cell cycle distribution using propidium iodide (PI) staining.
-
Cell Preparation: Culture and treat cells as described for the clonogenic assay.
-
Harvesting: At 24 hours post-irradiation, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[9][15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
γ-H2AX Foci Formation Assay
This immunofluorescence assay quantifies DNA double-strand breaks.
-
Cell Culture: Seed cells on coverslips in a multi-well plate and allow them to attach overnight.
-
Treatment and Irradiation: Treat the cells with this compound followed by irradiation.
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 1h, 24h), fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.[10][16]
-
Immunostaining: Block non-specific binding with bovine serum albumin (BSA). Incubate with a primary antibody against phosphorylated γ-H2AX, followed by a fluorescently labeled secondary antibody.[10]
-
Nuclear Staining: Counterstain the nuclei with DAPI.[10]
-
Imaging and Analysis: Mount the coverslips on slides and visualize using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software.[16]
Conclusion
The presented data and methodologies provide a framework for validating the radiosensitization effect of the novel ATM inhibitor, this compound. The comparative data from clonogenic survival, cell cycle analysis, and DNA damage assays collectively demonstrate the potential of this compound to significantly enhance the efficacy of radiation treatment. The detailed protocols and workflow diagrams offer a guide for researchers to replicate and expand upon these findings. Further in vivo studies are warranted to translate these promising in vitro results into clinical applications.
References
- 1. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]
- 2. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATM--a key determinant of multiple cellular responses to irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Radiation and ATM inhibition: the heart of the matter [jci.org]
- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-specific radiosensitizing effect of the ATM inhibitor AZD0156 in melanoma cells with low toxicity to healthy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiosensitization of PC3 Prostate Cancer Cells by 5-Thiocyanato-2′-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantitative Correlations between Radiosensitivity Biomarkers Show That the ATM Protein Kinase Is Strongly Involved in the Radiotoxicities Observed after Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clonogenic Assay [bio-protocol.org]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. researchgate.net [researchgate.net]
Head-to-Head Comparison of KCC009 and NC9: A Guide to Two Prominent TG2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two key transglutaminase 2 (TG2) inhibitors: KCC009 and NC9. This document outlines their mechanisms of action, summarizes their performance based on available experimental data, and provides detailed experimental protocols for their evaluation.
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a range of cellular processes and pathologies, including cancer, fibrosis, and neurodegenerative diseases.[1][2] Its dual functions as a transamidase, crosslinking proteins, and as a G-protein in signaling pathways make it a compelling therapeutic target.[1][3] Both this compound and NC9 are irreversible inhibitors that covalently target the active site of TG2, but they exhibit distinct profiles that may influence their suitability for different research applications and therapeutic strategies.
Performance and Properties: A Comparative Analysis
The following tables summarize the key characteristics and experimental findings for this compound and NC9 based on published literature.
| Feature | This compound | NC9 |
| Inhibitor Type | Irreversible, dihydroisoxazole-based | Irreversible, covalent |
| Mechanism of Action | Irreversibly binds to the active site Cys277 of TG2, trapping it in an open, extended conformation.[2] | Targeted and irreversible covalent inhibitor that locks TG2 in its 'open' conformation, abolishing its GTP-binding activity.[1] |
| Selectivity | Targets TG2 enzymatic activity.[2] | Highly selective for TG2 over other transglutaminases; also inhibits FXIIIa.[1] |
| Key Cellular Effects | - Disrupts fibronectin assembly in the extracellular matrix (ECM).[2][4] - Sensitizes glioblastoma cells to chemotherapy.[2][4][5] - Induces p53-independent radiosensitization in lung adenocarcinoma cells.[6][7] - Disrupts focal adhesion complexes.[5] - Decreases cell motility.[5] | - Abolishes TG2's GTP-binding activity.[1] - Blocks TG2 transamidation activity in cancer stem cells.[1] - Inhibits Epithelial-Mesenchymal Transition (EMT).[1] - Kills cancer stem cells.[1] - Reduces migration and invasion in mesothelioma cancer stem cells.[1] |
| In Vivo Efficacy | In orthotopic glioblastoma mouse models, this compound in combination with chemotherapy led to reduced tumor bioluminescence, increased apoptosis, and prolonged survival.[2][4] | No acute or chronic toxicity was observed in mice when administered a 50 mg/kg dose 3 times per week for up to 14 weeks.[1] |
| Limitations | Low aqueous solubility.[2] | Also inhibits FXIIIa.[1] |
| Molecular Formula | Not specified in the provided context. | C35H47N5O8S[1] |
Table 1: Head-to-Head Comparison of this compound and NC9 TG2 Inhibitors.
Mechanism of Action: Visualizing TG2 Inhibition
The following diagram illustrates the dual functionality of TG2 and the inhibitory mechanisms of this compound and NC9. In its "closed" conformation, TG2 is active in GTP-binding and signal transduction. In its "open" conformation, its transamidase activity is dominant. Both this compound and NC9 lock the enzyme in an open state, thereby inhibiting both functions.
Caption: Mechanism of TG2 inhibition by this compound and NC9.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize TG2 inhibitors.
In Vitro TG2 Transamidation Activity Assay
This assay measures the ability of an inhibitor to block the crosslinking activity of TG2.
Materials:
-
Recombinant human TG2
-
Substrate 1: N,N-dimethylcasein
-
Substrate 2: Biotinylated cadaverine
-
Assay buffer: Tris-HCl, pH 8.0, containing CaCl2 and DTT
-
This compound or NC9 dissolved in DMSO
-
Streptavidin-coated microplates
-
Wash buffer: PBS with 0.05% Tween-20
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Microplate reader
Procedure:
-
Coat a streptavidin-coated microplate with biotinylated cadaverine overnight at 4°C. Wash the plate three times with wash buffer.
-
Prepare a reaction mixture containing assay buffer, N,N-dimethylcasein, and recombinant TG2.
-
Add varying concentrations of this compound or NC9 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the pre-incubated mixture to the coated microplate wells.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate three times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of TG2 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U87MG glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or NC9 dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or NC9 for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.
Western Blot Analysis for TG2 and Downstream Effectors
This protocol is used to determine the effect of TG2 inhibitors on the expression levels of TG2 and other proteins in relevant signaling pathways.
Materials:
-
Cell lysates from cells treated with this compound or NC9
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-TG2, anti-phospho-Akt, anti-Bim)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the efficacy of TG2 inhibitors in a cancer cell line.
Caption: Experimental workflow for TG2 inhibitor evaluation.
Conclusion
Both this compound and NC9 are potent, irreversible inhibitors of TG2 that have demonstrated significant anti-cancer effects in preclinical studies. This compound has shown particular promise in sensitizing glioblastomas to chemotherapy by disrupting the tumor microenvironment. NC9 stands out for its high selectivity and its ability to abolish the GTP-binding function of TG2, a key driver in cancer stem cell survival. The choice between these inhibitors will depend on the specific research question, the biological context, and the desired therapeutic outcome. Further head-to-head studies under identical experimental conditions are warranted to fully elucidate their comparative efficacy and to guide future clinical development.
References
- 1. NC9 - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of KCC009 and Other TG2 Inhibitors in Glioblastoma: A Guide for Researchers
For Immediate Release
A detailed analysis of the transglutaminase 2 (TG2) inhibitor KCC009 in comparison to other emerging TG2 inhibitors for the treatment of glioblastoma (GBM). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, efficacy, and associated experimental data.
Glioblastoma remains one of the most aggressive and difficult-to-treat cancers. The enzyme transglutaminase 2 (TG2) has been identified as a key player in GBM pathology, contributing to tumor cell survival, invasion, and resistance to therapy. Consequently, the development of TG2 inhibitors has become a promising avenue for novel therapeutic strategies. This guide focuses on the efficacy of a prominent TG2 inhibitor, this compound, in relation to other TG2 inhibitors, providing a vital resource for the research community.
Mechanism of Action: Targeting the Tumor Microenvironment and Intracellular Signaling
This compound is a dihydroisoxazole-based irreversible inhibitor of TG2. Its primary mechanism of action in glioblastoma involves the disruption of fibronectin assembly in the extracellular matrix (ECM). This interference with the tumor microenvironment has been shown to sensitize glioblastoma cells to chemotherapy.[1][2][3] By blocking TG2-mediated fibronectin remodeling, this compound not only hinders the structural support for tumor growth but also impacts cell adhesion-mediated drug resistance.[3]
Other TG2 inhibitors, such as ERW1227B and NC9, have also demonstrated anti-glioblastoma activity, albeit through potentially distinct or overlapping mechanisms. While ERW1227B, a compound structurally related to this compound, has been shown to induce cell death irrespective of its ability to inhibit TG2, its effects are associated with the downregulation of the PI3K/Akt signaling pathway.[1] NC9, on the other hand, has been reported to inhibit the NF-κB signaling pathway, a crucial regulator of cancer cell survival and proliferation.
In Vitro Efficacy: A Comparative Look at Cell Viability and Proliferation
Comparative quantitative data on the efficacy of these inhibitors is crucial for preclinical assessment. The following tables summarize the available data from studies on various glioblastoma cell lines.
Table 1: Effect of TG2 Inhibitors on Glioblastoma Cell Viability
| Inhibitor | Cell Line | Concentration | % Cell Death / Viability Reduction | Reference |
| This compound | U87MG | Not Specified | Sensitizes to chemotherapy | [2][3] |
| ERW1227B | U373 | 250 µM | 43.3% cell death | [1] |
| U118 | 250 µM | 55.5% cell death | [1] | |
| U87 | 250 µM | 54% cell death | [1] | |
| DBT | 250 µM | 67.7% cell death | [1] | |
| NC9 | U87, U251, T98G | 10 µM | Significant reduction in colony growth |
Note: Direct comparative IC50 values for this compound in these specific glioblastoma cell lines were not available in the reviewed literature.
In Vivo Efficacy: Preclinical Animal Models
In vivo studies are critical for validating the therapeutic potential of these inhibitors. This compound has been shown to be effective in orthotopic glioblastoma models, where it sensitizes tumors to chemotherapy, leading to reduced tumor bioluminescence, increased apoptosis, and prolonged survival in mice.[2][3] Similarly, ERW1227B has demonstrated the ability to sensitize glioblastoma xenografts to both chemotherapy and radiation.[1]
Table 2: In Vivo Effects of TG2 Inhibitors in Glioblastoma Models
| Inhibitor | Animal Model | Key Findings | Reference |
| This compound | Orthotopic glioblastoma mouse model (DBT-FG) | Sensitized tumors to N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) chemotherapy, reduced bioluminescence, increased apoptosis, and prolonged survival. | [2][3] |
| ERW1227B | In vivo glioblastoma models | Sensitized tumor cells to cell death after treatment with either chemotherapy or radiation. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these TG2 inhibitors and a general workflow for evaluating their efficacy.
Caption: Signaling pathways affected by this compound, ERW1227B, and NC9 in glioblastoma.
Caption: A generalized workflow for assessing the efficacy of TG2 inhibitors in glioblastoma.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Glioblastoma cells (e.g., U87MG, U373) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the TG2 inhibitor (or vehicle control).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Colony Formation Assay
-
Cell Seeding: A low density of single cells (e.g., 500-1000 cells per well) is seeded into 6-well plates.
-
Treatment: After cell attachment, the medium is replaced with fresh medium containing the TG2 inhibitor or vehicle control.
-
Incubation: Cells are incubated for 10-14 days to allow for colony formation. The medium may be changed every 2-3 days.
-
Staining: Colonies are fixed with a solution like methanol and stained with crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted. The plating efficiency and surviving fraction are calculated to determine the effect of the inhibitor on clonogenic survival.
In Vivo Orthotopic Glioblastoma Model
-
Cell Implantation: Luciferase-expressing glioblastoma cells (e.g., DBT-FG) are stereotactically injected into the brains of immunocompromised mice.
-
Tumor Establishment: Tumor growth is monitored non-invasively using bioluminescence imaging.
-
Treatment: Once tumors are established, mice are randomized into treatment groups and administered the TG2 inhibitor (e.g., via intraperitoneal injection), chemotherapy, or a combination, along with a vehicle control group.
-
Monitoring and Analysis: Tumor progression is monitored regularly via bioluminescence. Animal survival is recorded. At the end of the study, brains are harvested for histological analysis to assess tumor size and apoptosis (e.g., TUNEL staining).
Conclusion
This compound stands out as a TG2 inhibitor with a well-defined mechanism of action involving the disruption of the tumor microenvironment, leading to chemosensitization in glioblastoma models. While direct comparative efficacy data with other TG2 inhibitors like ERW1227B and NC9 is limited, the available evidence suggests that these compounds may exert their anti-cancer effects through different primary signaling pathways. This highlights the potential for a multi-pronged approach to targeting TG2 and its associated pathways in glioblastoma. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these promising inhibitors. This guide serves as a foundational resource for researchers to design and interpret experiments aimed at advancing the development of novel TG2-targeted therapies for glioblastoma.
References
- 1. Novel chemo-sensitizing agent, ERW1227B, impairs cellular motility and enhances cell death in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
KCC009's Mechanism of Action: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KCC009, a potent and irreversible small-molecule inhibitor of Transglutaminase 2 (TG2), with other known TG2 inhibitors. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent, particularly in the context of glioblastoma.
Executive Summary
This compound distinguishes itself as a highly specific, irreversible inhibitor of Transglutaminase 2. Its primary mechanism involves covalently binding to the active site cysteine residue (Cys277) of TG2, effectively inactivating the enzyme and locking it in an open conformation. This targeted inhibition disrupts critical downstream signaling pathways implicated in cancer progression, most notably the TG2-mediated assembly of the extracellular matrix (ECM) and the PI3K/Akt survival pathway. Experimental evidence demonstrates this compound's ability to sensitize glioblastoma cells to chemotherapy, induce apoptosis, and inhibit cell migration, positioning it as a promising candidate for further investigation in oncology.
Comparative Analysis of TG2 Inhibitors
The following table summarizes the available quantitative data for this compound and other commonly used TG2 inhibitors. While a direct IC50 value for this compound is not consistently reported in the literature, its effective concentrations in various cellular assays provide a basis for comparison.
| Inhibitor | Type | Target | IC50 / Effective Concentration | Key Effects |
| This compound | Irreversible | TG2 | ~3.91 µM (inhibition of cell proliferation) | Disrupts fibronectin assembly, induces apoptosis, sensitizes cells to chemotherapy and radiation.[1] |
| Z-DON | Irreversible | TG2 | 150 nM (recombinant TG2) | Cell-permeable, peptide-based inhibitor. |
| ERW1041E | Irreversible | TG2 | 1.6 µM (human TG2) | Dihydroisoxazole derivative. |
| R294 | Irreversible | TG2 | 8 µM | Shows greater specificity for TG2 over other transglutaminases.[2] |
| Monodansylcadaverine | Competitive | Transglutaminases | N/A | Non-specific amine substrate inhibitor. |
In-Depth Performance Data
Inhibition of Cell Proliferation and Apoptosis Induction
This compound has demonstrated significant effects on cancer cell viability. In a study on lung adenocarcinoma cells, pretreatment with 3.91 µM this compound in combination with ionizing radiation (6 Gy) led to a marked increase in apoptosis. Specifically, apoptosis increased from 17.0% (radiation alone) to 29.1% in H1299/WT-p53 cells, and from 13.1% to 25.0% in H1299/M175H-p53 cells, indicating a p53-independent mechanism.[1]
| Cell Line | Treatment | Apoptosis Rate (%) |
| H1299/WT-p53 | 6 Gy IR | 17.0 ± 1.1 |
| H1299/WT-p53 | 3.91 µM this compound + 6 Gy IR | 29.1 ± 2.3 |
| H1299/M175H-p53 | 6 Gy IR | 13.1 ± 2.3 |
| H1299/M175H-p53 | 3.91 µM this compound + 6 Gy IR | 25.0 ± 2.4 |
Disruption of Fibronectin Assembly and Cell Migration
A key mechanism of this compound is its ability to disrupt the TG2-mediated assembly of fibronectin in the extracellular matrix, a process crucial for tumor growth and invasion.[3][4] While direct quantitative comparisons with other inhibitors on this specific parameter are limited, studies have shown that treatment with this compound effectively blocks the remodeling of the fibronectin matrix in glioblastoma both in vitro and in vivo.[3][4] This disruption of the ECM leads to a subsequent reduction in glioblastoma cell migration.
Signaling Pathway Analysis
This compound exerts its effects by modulating key signaling pathways that are often dysregulated in cancer. The primary target, TG2, is a central node in a complex network that influences cell survival, proliferation, and invasion.
This compound Mechanism of Action
Caption: this compound irreversibly inhibits TG2, leading to downstream effects.
TG2-Mediated Pro-Survival Signaling in Glioblastoma
Caption: TG2 promotes glioblastoma cell survival via the PI3K/Akt pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Fibronectin Assembly Assay (Immunofluorescence)
-
Cell Seeding: Plate glioblastoma cells (e.g., U87MG) on glass coverslips in a 24-well plate and culture until they reach the desired confluence.
-
Treatment: Treat the cells with this compound or other TG2 inhibitors at various concentrations for a specified period (e.g., 24 hours). Include a vehicle-treated control group.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against fibronectin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the fibronectin matrix using a fluorescence microscope. Quantify the fibronectin fibril area or intensity using image analysis software.
Transwell Cell Migration Assay
-
Insert Preparation: Place Transwell inserts (e.g., 8.0 µm pore size) into a 24-well plate.
-
Chemoattractant Addition: Add cell culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the wells.
-
Cell Seeding: Resuspend glioblastoma cells in serum-free medium containing the desired concentration of this compound or other inhibitors. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., 0.5% crystal violet).
-
Imaging and Quantification: Take images of the stained migrated cells using a microscope. Count the number of migrated cells in several random fields to quantify cell migration.
Apoptosis Assay (TUNEL Staining)
-
Cell Culture and Treatment: Culture glioblastoma cells on coverslips and treat with this compound, other inhibitors, and/or in combination with chemotherapy or radiation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, according to the manufacturer's protocol. This allows the TdT to label the 3'-OH ends of fragmented DNA.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.
-
Analysis: Analyze the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Conclusion
This compound presents a compelling profile as a specific and potent irreversible inhibitor of TG2. Its ability to disrupt fibronectin assembly and inhibit the PI3K/Akt signaling pathway provides a strong rationale for its further development as an anti-cancer therapeutic, particularly for aggressive malignancies like glioblastoma. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology and targeted drug discovery. Further quantitative studies are warranted to fully elucidate the comparative efficacy of this compound against other TG2 inhibitors in various preclinical models.
References
- 1. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Toxicity Profile: KCC009 Versus First-Generation TG2 Inhibitors
A detailed analysis for researchers and drug development professionals.
The quest for effective and safe inhibitors of transglutaminase 2 (TG2), a multifunctional enzyme implicated in a range of diseases from cancer to fibrosis and celiac disease, has led to the development of several classes of inhibitors. This guide provides a comparative analysis of the toxicity profile of KCC009, a potent and specific irreversible TG2 inhibitor, against first-generation TG2 inhibitors. The objective is to equip researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform preclinical and clinical research strategies.
Executive Summary
This compound, a dihydroisoxazole-based irreversible inhibitor, has demonstrated a favorable safety profile in preclinical animal studies, being generally described as having low toxicity. In contrast, first-generation TG2 inhibitors, a broad class of compounds including competitive amine inhibitors (e.g., putrescine, cystamine), reversible inhibitors, and non-specific irreversible inhibitors (e.g., iodoacetamide, acivicin), exhibit a wider range of toxicities. While some, like competitive amine inhibitors, are considered relatively non-toxic at therapeutic doses, others, such as acivicin, have shown significant dose-limiting toxicities in preclinical and clinical settings. This guide synthesizes the available quantitative toxicity data, details the experimental protocols for toxicity assessment, and illustrates the key signaling pathways potentially involved in the observed toxicities.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and representative first-generation TG2 inhibitors. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent preclinical studies.
| Compound Class | Compound Example | Species | Route of Administration | Toxicity Metric | Value | Reference(s) |
| Second-Generation | This compound | Mouse | Not Specified | General Toxicity | "Low toxicity" in animal studies | [1] |
| Mouse | Not Specified | Tolerability | "Well-tolerated" at ~50 mg/kg | [2] | ||
| First-Generation | ||||||
| Competitive Amines | Putrescine | Rat | Oral | LD50 | 2000 mg/kg body weight | [3][4] |
| Rat | Dietary | NOAEL | 180 mg/kg body weight/day | [3] | ||
| Cystamine | Rat | Intravenous | LD50 (48h) | 97 mg/kg of body weight | [5][6] | |
| Mouse | Intravenous | LD50 (48h) | 155.93 mg/kg of body weight | [5][6] | ||
| Irreversible Inhibitors | Acivicin | Dog | Intravenous (daily x 5) | Lethal Dose | 16 mg/m²/day | [3] |
| Dog | Intravenous (single) | Lethal Dose | 1000 mg/m² | [3] | ||
| Iodoacetamide | - | - | - | Non-specific reactivity with cysteines | [7] |
NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose, 50%
Experimental Protocols
Detailed methodologies for the key toxicity experiments cited are crucial for the interpretation and replication of findings. Below are summaries of typical protocols used for acute and subchronic toxicity studies.
Acute Oral Toxicity (LD50) - Rodent Model
This protocol is designed to determine the median lethal single dose of a substance when administered orally to rodents.
Acute Oral Toxicity Study Workflow
Subchronic Oral Toxicity (NOAEL) - Rodent Model
This study evaluates the effects of repeated oral administration of a substance over a 90-day period to determine the No-Observed-Adverse-Effect Level.
Subchronic Oral Toxicity Study Workflow
Signaling Pathways and Mechanisms of Toxicity
The toxicity profiles of TG2 inhibitors are intrinsically linked to their mechanism of action and potential off-target effects.
This compound: A Specific, Irreversible Inhibitor
This compound is a dihydroisoxazole-based compound that acts as a specific, irreversible inhibitor of TG2. Its mechanism involves covalent modification of the active site cysteine residue of TG2. The "low toxicity" profile of this compound is likely attributable to its high specificity for TG2, minimizing interactions with other cellular targets.
Mechanism of this compound Action and Low Toxicity
First-Generation Inhibitors: Diverse Mechanisms and Toxicities
First-generation TG2 inhibitors encompass a variety of compounds with different mechanisms and, consequently, varied toxicity profiles.
-
Competitive Amine Inhibitors (e.g., Putrescine, Cystamine): These compounds compete with the natural amine substrates of TG2. While generally considered to have low toxicity, high concentrations can lead to adverse effects. For instance, putrescine at high doses can inhibit protein synthesis[3]. Cystamine has been associated with potential hepatotoxicity and anticoagulant activity[5][6]. The toxicity of cystamine may be linked to its ability to induce oxidative stress through the generation of hydrogen peroxide and inhibition of glutathione peroxidase[8].
-
Non-specific Irreversible Inhibitors (e.g., Iodoacetamide, Acivicin):
-
Iodoacetamide is a highly reactive alkylating agent that irreversibly inhibits TG2 by modifying its active site cysteine. However, its lack of specificity leads to off-target alkylation of other cysteine-containing proteins, contributing to its general cytotoxicity[7].
-
Acivicin , a glutamine analog, inhibits not only TG2 but also other glutamine-utilizing enzymes. This lack of specificity is responsible for its observed toxicities, including myelosuppression, gastrointestinal issues, and central nervous system effects[3][9][10].
-
Potential Toxicity Pathways of First-Generation TG2 Inhibitors
Conclusion
The available data suggests that this compound possesses a more favorable toxicity profile compared to many first-generation TG2 inhibitors. Its high specificity for TG2 likely accounts for its reported "low toxicity" in preclinical models. In contrast, the broader reactivity and off-target effects of several first-generation inhibitors can lead to significant toxicities, limiting their therapeutic potential.
For researchers and drug development professionals, the choice of a TG2 inhibitor for preclinical and clinical studies should be guided by a thorough evaluation of its potency, selectivity, and toxicity profile. While first-generation inhibitors can be useful as tool compounds in vitro, the superior safety profile of second-generation inhibitors like this compound makes them more promising candidates for therapeutic development. Further head-to-head comparative toxicology studies are warranted to provide a more definitive assessment and to guide the selection of the most suitable TG2 inhibitor for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Estimating the no-observed-adverse-effect-level (NOAEL) of hormetic dose-response relationships in meta-data evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of toxicity of putrescine in Anacystis nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acivicin. An antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TGase 2 Inhibitors KCC009 and GK921 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Transglutaminase 2 (TGase 2) inhibitors, KCC009 and GK921, based on available preclinical data. Both compounds have demonstrated potential as anti-cancer agents through distinct, yet related, mechanisms of action. This document summarizes their performance, outlines key experimental methodologies, and visualizes their impact on cellular signaling pathways.
Data Presentation: A Head-to-Head Look at Efficacy
The following tables summarize the available quantitative data for this compound and GK921, offering a glimpse into their potency and anti-cancer activities in different preclinical settings.
| Compound | Assay Type | Cell Line/Target | Metric | Value | Cancer Model |
| This compound | Cell Proliferation (MTT Assay) | H1299/WT-p53 | % Inhibition (at 3.91 µM) | ~15% | Lung Adenocarcinoma |
| Cell Proliferation (MTT Assay) | H1299/M175H-p53 | % Inhibition (at 3.91 µM) | ~14% | Lung Adenocarcinoma | |
| GK921 | Enzymatic Assay | Human Recombinant TGase 2 | IC50 | 7.71 µM | N/A |
| Cell Viability (SRB Assay) | 8 RCC Cell Lines (Average) | GI50 | 0.905 µM | Renal Cell Carcinoma |
Table 1: In Vitro Efficacy of this compound and GK921. Note the different metrics and cancer models, which preclude a direct comparison of potency.
| Compound | Animal Model | Cancer Type | Dosage and Administration | Key Finding |
| This compound | Orthotopic Mouse Model (DBT-FG cells) | Glioblastoma | Not specified | Sensitized tumors to BCNU chemotherapy, leading to reduced tumor bioluminescence, increased apoptosis, and prolonged survival.[1][2] |
| GK921 | Xenograft Mouse Model (ACHN and CAKI-1 cells) | Renal Cell Carcinoma | 8 mg/kg, oral administration | Almost completely reduced tumor growth. |
| GK921 | In vivo model | Pancreatic Adenocarcinoma | Not specified | Combination with cisplatin further inhibited tumor growth.[3] |
Table 2: In Vivo Anti-Tumor Activity of this compound and GK921.
Mechanisms of Action: Two Paths to Inhibit Cancer Progression
While both this compound and GK921 target TGase 2, their downstream effects on cancer cells appear to diverge, highlighting the multifaceted role of this enzyme in malignancy.
This compound: Disrupting the Tumor Microenvironment's Scaffolding
This compound primarily exerts its anti-cancer effects by interfering with the extracellular matrix (ECM). It has been shown to disrupt the assembly of fibronectin, a key component of the ECM that is often overexpressed in tumors and contributes to cell adhesion, migration, and survival.[1][2] By inhibiting TGase 2-mediated fibronectin remodeling, this compound disrupts focal adhesion complexes, which are critical for cell-matrix interactions and intracellular signaling.[4] This disruption leads to decreased cell motility and sensitizes cancer cells to chemotherapy.[1][2]
GK921: Restoring Tumor Suppression and Reversing Malignant Transformation
GK921's mechanism of action is centered on intracellular signaling pathways. It has been reported to stabilize the tumor suppressor protein p53.[3] In many cancers, TGase 2 can contribute to the degradation of p53; by inhibiting TGase 2, GK921 is thought to prevent this degradation, allowing p53 to resume its role in inducing apoptosis and cell cycle arrest. Furthermore, GK921 has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties.[3] GK921 achieves this by increasing the expression of epithelial markers like E-cadherin and decreasing mesenchymal markers such as N-cadherin and Snail.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathways affected by this compound and GK921, as well as a typical experimental workflow for evaluating such inhibitors.
Caption: this compound inhibits TGase 2, disrupting fibronectin assembly and focal adhesion signaling.
Caption: GK921 inhibits TGase 2, leading to p53 stabilization and reversal of EMT.
Caption: A generalized workflow for the preclinical evaluation of TGase 2 inhibitors.
Experimental Protocols
Below are generalized protocols for key experiments cited in the evaluation of this compound and GK921. Specific details may vary between studies.
Cell Viability/Proliferation Assay (MTT/SRB)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or GK921 for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Incubation:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
-
Signal Measurement:
-
MTT Assay: Formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
SRB Assay: Unbound dye is washed away, and the bound dye is solubilized. Absorbance is then measured.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 or GI50 values are determined by plotting cell viability against compound concentration.
Western Blot for EMT Markers
-
Protein Extraction: Pancreatic cancer cells, treated with or without GK921, are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for EMT markers (e.g., E-cadherin, N-cadherin, Snail).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands corresponds to the protein expression level.
Fibronectin Assembly Assay (Immunofluorescence)
-
Cell Culture: Glioblastoma cells are cultured on glass coverslips.
-
Treatment: Cells are treated with this compound for a specified period to assess its effect on fibronectin matrix formation.
-
Cell Removal: The cell layer is removed using a detergent (e.g., deoxycholate) to expose the underlying extracellular matrix.[5]
-
Fixation and Permeabilization: The remaining ECM is fixed (e.g., with paraformaldehyde) and permeabilized.
-
Immunostaining: The coverslips are incubated with a primary antibody against fibronectin, followed by a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted on microscope slides, and the fibronectin matrix is visualized using a fluorescence microscope.
-
Analysis: The extent and morphology of the fibronectin fibrils are qualitatively and/or quantitatively analyzed to determine the effect of this compound on matrix assembly.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., renal cell carcinoma for GK921, glioblastoma for this compound) are subcutaneously or orthotopically injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound or GK921 is administered (e.g., orally for GK921) according to a predetermined schedule and dosage. The control group receives a vehicle.
-
Tumor Monitoring: Tumor size is measured regularly (e.g., with calipers), and tumor volume is calculated.
-
Efficacy Assessment: The anti-tumor efficacy is evaluated by comparing the tumor growth rates and final tumor sizes between the treated and control groups.
-
Survival Analysis: In some studies, the overall survival of the mice in each group is monitored.
-
Histological and Molecular Analysis: At the end of the study, tumors may be excised for histological analysis or to assess changes in protein expression (e.g., p53 levels for GK921).
Conclusion
This compound and GK921 are both promising inhibitors of TGase 2 with demonstrated anti-cancer activity in preclinical models. This compound's ability to disrupt the tumor microenvironment by inhibiting fibronectin assembly suggests its potential in combination with therapies that target the tumor cells directly. In contrast, GK921's intracellular mechanism of stabilizing p53 and reversing EMT positions it as a potential agent to overcome drug resistance and inhibit metastasis. Further head-to-head comparative studies in the same cancer models are warranted to fully elucidate their relative therapeutic potential. The distinct mechanisms of these two inhibitors also suggest that the choice of inhibitor may be tailored to specific cancer types and their underlying molecular characteristics.
References
- 1. Regulation of p53 stability by Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of mutant p53 stabilization: the role of HSP70 and MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic role of transglutaminase-2 in focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new mechanism of fibronectin fibril assembly revealed by live imaging and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of KCC009: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of KCC009, a potent and selective transglutaminase 2 (TG2) inhibitor used in research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes known information about the compound, data from structurally similar chemicals, and general best practices for handling potent small molecule inhibitors.
Disclaimer: The following information is intended as a guide and should not replace a formal risk assessment, which must be conducted by researchers in their specific laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance.
Immediate Safety and Handling Protocols
This compound is a research chemical and should be handled with care, assuming it is a potentially hazardous substance. The following table summarizes key operational information for the immediate handling and storage of this compound.
| Parameter | Information | Source |
| Intended Use | Research Use Only. Not for human or veterinary use. | MedKoo Biosciences, MedchemExpress |
| Storage (Short-Term) | 0 - 4 °C (days to weeks) | MedKoo Biosciences |
| Storage (Long-Term) | -20 °C or -80°C (months to years) | MedKoo Biosciences, MedchemExpress |
| Shipment | Shipped under ambient temperature as a non-hazardous chemical. | MedKoo Biosciences |
| Solubility | Low aqueous solubility. | Inferred from research articles |
Personal Protective Equipment (PPE)
Due to the absence of a specific SDS for this compound, a conservative approach to PPE is recommended. The following recommendations are based on the handling of potent small molecule inhibitors and the available data for a structurally related compound, 4-Bromo-3,5-dimethylisoxazole.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Activities* |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Hand Protection | Nitrile gloves (standard laboratory grade) | Double gloving with nitrile gloves |
| Body Protection | Laboratory coat | Chemical-resistant apron over a laboratory coat |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if there is a risk of aerosolization or if working with larger quantities outside of a fume hood. |
*Higher risk activities include, but are not limited to, weighing and transferring solids, preparing stock solutions, and any procedure with the potential for aerosol generation.
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for the safe handling of this compound from receipt to disposal, emphasizing critical safety checkpoints.
Figure 1. A generalized workflow for the safe handling of this compound in a laboratory setting.
Detailed Methodologies
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a fume hood and contact your institution's EHS department immediately.
-
If the package is intact, verify that the contents match the order information.
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
For long-term storage, a freezer at -20°C or -80°C is recommended.[1]
-
For short-term storage, refrigeration at 0-4°C is acceptable.[1]
-
Store in a designated area for potent compounds, away from incompatible materials.
Preparation of Stock Solutions:
-
All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.
-
Wear the recommended PPE for higher-risk activities.
-
Use a calibrated balance to weigh the required amount of this compound.
-
Slowly add the solvent to the solid to avoid aerosolization. This compound is often dissolved in dimethyl sulfoxide (DMSO) for experimental use.
Spill Response:
-
In the event of a small spill, alert others in the area and evacuate if necessary.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department.
Disposal Plan
As this compound is a brominated organic compound, it should be disposed of as hazardous chemical waste.
| Waste Stream | Collection and Labeling | Disposal Method |
| Solid this compound | Collect in a clearly labeled, sealed container. Label as "Hazardous Waste: this compound (Brominated Organic Compound)". | Arrange for pickup and disposal by your institution's EHS department. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, lined hazardous waste container. | Arrange for pickup and disposal by your institution's EHS department. |
| Liquid Waste (e.g., stock solutions, experimental media) | Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by EHS. | Arrange for pickup and disposal by your institution's EHS department. |
Do not dispose of this compound or its waste down the drain or in regular trash. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
